Benzyl 3-hydroxypyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913871 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97545-52-3 | |
| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the presence of a hydroxyl group and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, with a focus on its application in the development of novel therapeutics.
Chemical and Physical Properties
Data Presentation: Quantitative Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [3] |
| Molecular Weight | 221.25 g/mol | [3] |
| Appearance | Colorless to pale yellow oil or low-melting solid | [4] |
| Boiling Point (Predicted) | 370.7 ± 42.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | N/A |
| pKa (Predicted) | 14.72 ± 0.20 | N/A |
| LogP (Predicted) | 1.3 | [5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [4][6] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the N-protection of 3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a standard procedure for introducing the Cbz protecting group onto an amine.
Materials:
-
3-Hydroxypyrrolidine (racemic, (R)-, or (S)-enantiomer)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or a mixture of Tetrahydrofuran (THF) and water
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Petroleum ether or hexanes
Procedure: [4]
-
To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in dichloromethane (or a THF/water mixture) is added triethylamine (2.0 equivalents) or sodium bicarbonate (2.0 equivalents).
-
The mixture is cooled to 0 °C in an ice bath.
-
Benzyl chloroformate (1.2 to 1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-20 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with deionized water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude this compound is purified by silica gel column chromatography.[4]
-
Stationary phase: Silica gel (230-400 mesh)
-
Mobile phase: A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40-50%).
-
The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield the final product as a colorless to pale yellow oil or solid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a multiplet around 7.3 ppm), the benzylic CH₂ protons (a singlet around 5.1 ppm), and the protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group (a multiplet around 4.4 ppm). The other pyrrolidine protons will appear as multiplets in the range of 1.8-3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic CH₂ carbon (around 67 ppm), the carbon bearing the hydroxyl group (around 70 ppm), and the other two pyrrolidine ring carbons (in the 30-55 ppm range).
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): In positive ion mode, the mass spectrum is expected to show the protonated molecular ion [M+H]⁺ at m/z 222.1.
-
Fragmentation Pattern: The fragmentation of the molecular ion under collision-induced dissociation (CID) would likely involve the loss of the benzyl group (C₇H₇, 91 Da) to give a prominent fragment ion. Other fragmentations could include the loss of CO₂ (44 Da) from the carbamate and subsequent cleavages of the pyrrolidine ring.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band around 3400 cm⁻¹ due to the hydroxyl group.
-
C-H stretching bands for the aromatic and aliphatic protons in the range of 2850-3100 cm⁻¹.
-
A strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.
-
C-O stretching bands in the region of 1050-1250 cm⁻¹.
-
C-N stretching band around 1200-1350 cm⁻¹.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
Role in Drug Discovery: Antiviral Agents
This compound and its derivatives are valuable intermediates in the synthesis of antiviral compounds. For instance, the core structure is found in novel N-benzyl hydroxypyridone carboxamides, which have shown potent activity against human cytomegalovirus (HCMV).[4][7] HCMV is a major cause of morbidity and mortality in immunocompromised individuals.
Signaling Pathway and Experimental Workflow
The development of novel antiviral agents often follows a structured workflow, from initial screening to lead optimization. The pyrrolidine scaffold can be strategically modified to enhance binding to viral protein targets and improve pharmacokinetic properties.
The synthesis of these antiviral agents often starts with a chiral building block like (S)- or (R)-benzyl 3-hydroxypyrrolidine-1-carboxylate. The hydroxyl group can be used for further functionalization, and the Cbz group can be removed under mild conditions to allow for the introduction of other substituents.
The mechanism of action of some of these antiviral compounds involves the inhibition of key viral enzymes, such as the HCMV terminase complex, which is essential for viral DNA processing and packaging.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereochemistry and functional groups allow for the creation of complex molecules with high biological activity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important compound. Further exploration of its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.
References
- 1. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pill.bid - Solubility Table [pill.bid]
- 7. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
Technical Guide: (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
This technical guide provides a comprehensive overview of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, a key chiral building block in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate is a stable crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 100858-32-0 | [1][2] |
| Molecular Formula | C12H15NO3 | PubChem |
| Molecular Weight | 221.25 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 62-65 °C | [3] |
| Optical Rotation | [α]20/D +26±1, c = 1 in methanol | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis and Manufacturing
The synthesis of chiral 3-hydroxypyrrolidine derivatives is a critical process in medicinal chemistry. One common approach involves the use of optically pure starting materials to ensure the desired stereochemistry in the final product. A general synthetic pathway can be conceptualized as follows:
While specific industrial synthesis protocols are proprietary, patent literature describes methods for preparing optically pure (S)-3-hydroxypyrrolidine, a key precursor.[4] These methods often start from chiral materials like 4-amino-(S)-2-hydroxybutylic acid.[4] The synthesis of related N-protected 3-hydroxypyrrolidines, such as the N-Boc derivative, is also well-documented and serves as a common intermediate.[3]
Applications in Drug Development
The pyrrolidine scaffold is a prevalent structural motif in a wide array of FDA-approved pharmaceuticals.[5] The introduction of a hydroxyl group at the 3-position provides a crucial point for further functionalization, making (S)-3-hydroxypyrrolidine derivatives valuable chiral building blocks.
The benzyl carbamate moiety in (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate serves as a protecting group for the pyrrolidine nitrogen. This allows for selective reactions at other positions of the molecule. The benzyl group can be readily removed under various conditions, enabling the introduction of diverse substituents at the nitrogen atom. This versatility is highly advantageous in the synthesis of complex drug candidates.[6]
This compound and its derivatives are utilized in the synthesis of a range of biologically active molecules, including but not limited to:
-
Antiviral Agents: The core structure is relevant in the development of novel antivirals, such as those targeting human cytomegalovirus (HCMV).[7]
-
Enzyme Inhibitors: The rigid, chiral structure of the pyrrolidine ring is beneficial for designing specific enzyme inhibitors, for example, in the context of monoamine oxidase and cholinesterase inhibitors for neurodegenerative diseases.[8]
-
Receptor Ligands: Derivatives of 3-hydroxypyrrolidine are used in the synthesis of ligands for various receptors, including nicotinic acetylcholine receptors.[3]
The incorporation of such three-dimensional, Fsp3-rich fragments as bicyclic pyrrolidines into drug candidates is a strategy to improve potency and selectivity by conformationally restricting the molecule.[5]
Experimental Protocols
Detailed experimental protocols for the use of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate in specific synthetic transformations are typically found in peer-reviewed scientific literature and patents corresponding to the development of a particular therapeutic agent. A general procedure for a related transformation, the preparation of benzyl α,β-unsaturated carboxylates, involves the reaction of a carboxylic acid with benzyl bromide in the presence of a base like sodium bicarbonate.[9]
For a specific protocol, researchers should consult primary literature sources relevant to their target molecule.
Signaling Pathways
As a synthetic building block, (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate itself is not directly involved in biological signaling pathways. Its utility lies in the synthesis of final drug molecules that are designed to interact with specific biological targets, such as enzymes or receptors, which are components of various signaling cascades. The specific pathway modulated would depend on the final active pharmaceutical ingredient synthesized using this chiral intermediate.
Safety and Handling
Standard laboratory safety precautions should be observed when handling (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt of the parent compound, (S)-3-Hydroxypyrrolidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[10]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 100858-32-0 | Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Synthetic Overview of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and a representative synthetic protocol for (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The information is presented to facilitate its use in research and development, with a focus on clarity, detail, and practical application.
Core Data Summary
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| 5.14 | s | 2H | O-CH₂ -Ph |
| ~4.40 | m | 1H | CH -OH |
| 3.40 - 3.70 | m | 3H | N-CH₂ and N-CH |
| 3.20 - 3.40 | m | 1H | N-CH |
| ~2.50 | br s | 1H | OH |
| 1.90 - 2.10 | m | 2H | CH₂ -CHOH |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C =O (Carbamate) |
| ~137.0 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~127.8 | Ar-C H |
| ~70.0 | C H-OH |
| ~67.0 | O-C H₂-Ph |
| ~55.0 | N-C H₂ |
| ~46.0 | N-C H₂ |
| ~34.0 | C H₂-CHOH |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual spectra may vary depending on the solvent and experimental conditions.
Table 3: IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Broad | O-H stretch |
| 3030 | Medium | Ar C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (Carbamate) |
| 1450 | Medium | C-N stretch |
| 1200 | Strong | C-O stretch |
Note: Predicted values are based on typical IR absorption frequencies for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 222.1 | [M+H]⁺ (Calculated for C₁₂H₁₆NO₃⁺: 222.1128) |
| 204.1 | [M-OH]⁺ |
| 91.0 | [C₇H₇]⁺ (Tropylium ion) |
Note: Fragmentation patterns are predicted based on the structure of the molecule.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and purification of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This procedure is based on established methods for the N-protection of amino alcohols.
Synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
Materials:
-
(R)-3-Hydroxypyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-3-hydroxypyrrolidine (1.0 equivalent) in a mixture of dichloromethane and a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with gentle stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.
An In-depth NMR Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Guide for Drug Development Professionals
Introduction
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a key chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its stereochemistry and functionality make it a valuable intermediate in the development of novel therapeutics. A thorough understanding of its structural properties is paramount for quality control, reaction monitoring, and the rational design of synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, complete with detailed experimental protocols and data interpretation.
Molecular Structure and NMR Assignment
The structural formula of this compound with the numbering convention for NMR assignments is presented below. This numbering is used consistently throughout this guide for clarity in the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral images and is presented for a standard analysis in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic (Phenyl) |
| ~5.13 | s | 2H | CH₂ (Benzyl) |
| ~4.45 | m | 1H | CH-3 |
| ~3.6-3.4 | m | 4H | CH₂-2, CH₂-5 |
| ~2.0 | m | 2H | CH₂-4 |
| ~1.8 | br s | 1H | OH |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.8 | C=O (Carbamate) |
| ~136.7 | Aromatic (Quaternary) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.9 | Aromatic CH |
| ~69.8 | CH-3 |
| ~67.0 | CH₂ (Benzyl) |
| ~54.5 | CH₂-2 or CH₂-5 |
| ~46.5 | CH₂-2 or CH₂-5 |
| ~34.8 | CH₂-4 |
Experimental Protocols
A generalized workflow for the synthesis and subsequent NMR analysis of this compound is outlined below. This serves as a standard procedure for researchers in the field.
Caption: General workflow for the synthesis and NMR analysis of this compound.
Detailed Methodologies
1. Synthesis of this compound:
To a solution of 3-hydroxypyrrolidine in a suitable organic solvent such as dichloromethane, an equimolar amount of a base, typically triethylamine, is added. The mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
2. NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra involves a logical process of correlating the observed signals with the molecular structure. This can be visualized as a decision tree where the characteristics of each signal (chemical shift, multiplicity, integration) lead to the assignment of a specific proton or carbon in the molecule.
Caption: Logical workflow for the interpretation of ¹H and ¹³C NMR spectra of this compound.
This in-depth guide provides the necessary data and protocols for the confident NMR analysis of this compound, aiding researchers and scientists in their drug development endeavors. The clear presentation of quantitative data and detailed methodologies ensures reproducibility and facilitates accurate structural verification.
Mass Spectrometry Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry results for Benzyl 3-hydroxypyrrolidine-1-carboxylate (C12H15NO3, Molecular Weight: 221.25 g/mol ). This document details expected mass spectral data, proposes fragmentation pathways, and provides detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Concepts and Molecular Structure
This compound, also known as N-Cbz-3-hydroxypyrrolidine, is a carbamate-protected derivative of 3-hydroxypyrrolidine. The presence of the benzyloxycarbonyl (Cbz) protecting group, the pyrrolidine ring, and the hydroxyl functional group dictates its fragmentation behavior in mass spectrometry. Understanding these structural components is key to interpreting the resulting mass spectra.
Predicted Mass Spectrometry Data
While a publicly available, detailed mass spectrum with assigned fragments is not readily accessible, based on the compound's structure and common fragmentation patterns of related molecules, we can predict the key mass spectral features.
Molecular Ion
In an Electron Ionization (EI) spectrum, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 221. In Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be observed at m/z 222.1.[1]
Predicted Fragmentation Pattern
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the Cbz group and the pyrrolidine ring. The most probable fragment ions are summarized in the table below.
| Predicted Fragment (m/z) | Proposed Structure/Identity | Neutral Loss |
| 221 | Molecular Ion [M]+ | - |
| 203 | [M - H₂O]+ | Loss of water |
| 178 | [M - C₂H₃O]+ | Loss of acetyl radical |
| 134 | [C₈H₁₂NO]+ | Cleavage of the benzyl group |
| 108 | [C₇H₈O]+ | Tropylium cation formation |
| 91 | [C₇H₇]+ | Benzyl cation |
| 70 | [C₄H₈N]+ | Pyrrolidinium ion |
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways of this compound under mass spectrometric analysis.
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Experimental Protocols
Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for similar analytes and can be adapted as needed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl group, derivatization is recommended for optimal GC-MS analysis to improve volatility and peak shape.
4.1.1. Derivatization (Silylation)
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.
4.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without derivatization.
4.2.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
4.2.2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Proposed transitions:
-
Precursor Ion (Q1): 222.1
-
Product Ions (Q3): 91.1 (quantifier), 70.1 (qualifier)
-
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry results for this compound. The predicted fragmentation data and detailed experimental protocols serve as a valuable resource for researchers and scientists in the fields of drug discovery, development, and quality control. The provided methodologies for both GC-MS and LC-MS/MS offer robust approaches for the identification and quantification of this compound. Further experimental verification is recommended to confirm the proposed fragmentation pathways.
References
Chiral HPLC Analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral High-Performance Liquid Chromatography (HPLC) analysis of Benzyl 3-hydroxypyrrolidine-1-carboxylate. This compound, a key chiral building block in the synthesis of many pharmaceutical agents, requires precise enantiomeric purity assessment. This document outlines a robust analytical approach, including a detailed experimental protocol and expected data, based on established methodologies for structurally similar N-carbamate protected heterocyclic alcohols.
Introduction
This compound is a versatile chiral intermediate. Its stereochemistry is critical, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a single enantiomer. Consequently, a reliable and accurate analytical method to separate and quantify the (R) and (S) enantiomers is paramount during process development, quality control, and stability testing.
Direct chiral HPLC using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including N-protected amino alcohols. This guide focuses on a normal-phase HPLC method, a widely successful approach for such analytes.
Proposed Chiral HPLC Method
Data Presentation
The following table summarizes the expected chromatographic parameters for the chiral separation of this compound enantiomers based on the proposed method. These values are typical for the separation of similar N-protected heterocyclic alcohols on polysaccharide-based CSPs.
| Parameter | Expected Value (Enantiomer 1) | Expected Value (Enantiomer 2) |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Retention Factor (k') | ~ 3.25 | ~ 4.10 |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.26} |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: The elution order of enantiomers ((R) vs. (S)) is column-specific and must be confirmed using an enantiomerically pure standard.
Experimental Protocol
This section provides a detailed methodology for the proposed chiral HPLC analysis.
2.2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP is recommended. A column such as the Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm, is an excellent starting point.
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (optional modifier)
-
Diethylamine (DEA) (optional modifier)
-
Racemic this compound standard
-
Enantiomerically enriched standards (if available) for peak identification.
-
2.2.2. Chromatographic Conditions
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier is recommended. A good starting point is n-Hexane / Isopropanol (90:10, v/v) . The ratio can be optimized to fine-tune retention and resolution. For instance, increasing the percentage of Isopropanol will generally decrease retention times.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (due to the absorbance of the carbamate and benzyl groups).
-
Injection Volume: 10 µL
-
Diluent: Mobile phase or a mixture of Hexane/IPA that ensures sample solubility.
2.2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the diluent.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection if any particulate matter is present.
2.2.4. Method Optimization Notes
-
Resolution: If resolution is insufficient, consider decreasing the percentage of the alcohol modifier (e.g., to 95:5 Hexane/IPA). This will increase retention times but often improves separation.
-
Peak Shape: For issues with peak tailing, a small amount of an additive can be beneficial. For neutral/slightly acidic compounds, 0.1% TFA can be added to the mobile phase. For compounds with basic character, 0.1% DEA might improve peak shape.
-
Alternative Solvents: Ethanol can be used as an alternative to Isopropanol and may offer different selectivity.
Workflow and Logical Diagrams
The following diagrams illustrate the key workflows and logical relationships in the chiral HPLC analysis process.
Caption: General workflow for chiral HPLC analysis.
Caption: Logic diagram for chiral method development.
Conclusion
This technical guide provides a robust and scientifically-grounded framework for the chiral HPLC analysis of this compound. By leveraging established separation principles for analogous compounds, the proposed method offers a high probability of success for achieving baseline separation of the enantiomers. The detailed protocol and optimization strategies herein serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry, ensuring the accurate assessment of enantiomeric purity for this critical chiral building block.
Determining the Solubility of Benzyl 3-hydroxypyrrolidine-1-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility is a critical parameter that influences bioavailability, dosage form design, and the overall efficacy of a therapeutic agent. Benzyl 3-hydroxypyrrolidine-1-carboxylate, with its polar hydroxyl group and a more nonpolar benzyl carbamate moiety, is expected to exhibit varied solubility across a range of organic solvents.
Qualitative Solubility Profile
Based on the chemical structure of this compound, a qualitative assessment of its solubility can be inferred. The presence of the hydroxyl group suggests potential solubility in polar protic solvents like alcohols through hydrogen bonding. The benzyl carbamate portion, being bulkier and more nonpolar, may contribute to solubility in less polar or aprotic polar solvents.
Disclaimer: The following table is for illustrative purposes and indicates expected qualitative solubility. Actual quantitative data must be determined experimentally.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | Likely Soluble |
| Polar Aprotic | Acetonitrile, Acetone | Potentially Soluble |
| Nonpolar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted equilibrium solubility method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While readily available quantitative solubility data for this compound is limited, a systematic experimental approach can provide the necessary information for researchers and drug development professionals. The provided protocol for the equilibrium solubility method offers a robust framework for obtaining accurate and reliable data. Understanding the solubility of this key intermediate is paramount for its effective use in synthesis, purification, and the development of novel therapeutics. It is strongly recommended that experimental determination of solubility be conducted for the specific organic solvents relevant to the intended application.
Stereochemistry of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of Benzyl 3-hydroxypyrrolidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the synthesis of the racemic compound and the stereoselective synthesis of its (R) and (S) enantiomers. Furthermore, it explores methods for chiral resolution, including enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, quantitative data, and spectroscopic characterization are provided to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as N-Cbz-3-hydroxypyrrolidine, is a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds. The stereochemistry at the C-3 position of the pyrrolidine ring plays a pivotal role in the biological activity of the final drug molecule. The presence of the hydroxyl group and the carbobenzyloxy (Cbz) protected amine allows for versatile chemical modifications, making it a valuable scaffold in the design of novel therapeutics. This guide will delve into the critical aspects of its stereochemistry, from synthesis to analysis.
Synthesis of this compound
The synthesis of this compound can be approached through the preparation of the racemic mixture followed by chiral resolution, or through stereoselective routes to obtain the individual enantiomers.
Synthesis of Racemic this compound
The racemic compound is typically prepared by the N-protection of commercially available 3-pyrrolidinol.
Experimental Protocol:
A detailed protocol for the synthesis of racemic N-Cbz-3-hydroxypyrrolidine is as follows:
-
To a solution of pyrrolidin-3-ol (10.45 g, 120.1 mmol) in dichloromethane (300 mL), triethylamine (24.3 g, 240.2 mmol) is added.[1]
-
The mixture is stirred and benzyl chloroformate (24.6 g, 144 mmol) is added sequentially.[1]
-
The reaction mixture is stirred at room temperature for 12 hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.[1]
-
The residue is redissolved in ethyl acetate (100 mL) and washed with deionized water (60 mL), followed by a saturated aqueous sodium chloride solution (60 mL).[1]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.[1]
-
The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 2:1, v/v) to yield N-Cbz-3-hydroxypyrrolidine as a colorless gel.[1]
Yield: 15.2 g (57%)[1]
Stereoselective Synthesis of (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
The enantiomerically pure forms are often synthesized from their corresponding chiral precursors, (R)-3-hydroxypyrrolidine or (S)-3-hydroxypyrrolidine, using a similar N-protection strategy as described for the racemate. The availability of these chiral precursors is a key consideration. One common strategy to obtain the desired precursor is through the Mitsunobu reaction for stereochemical inversion. For instance, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine can be synthesized from the readily available (R)-enantiomer through a configuration-inverting esterification, followed by hydrolysis.[2] Subsequent removal of the Boc protecting group under acidic conditions yields (S)-3-hydroxypyrrolidine.[2]
Chiral Resolution
For racemic mixtures, separation of the enantiomers is crucial. Enzymatic kinetic resolution and chiral HPLC are two effective methods.
Enzymatic Kinetic Resolution
Lipases are versatile biocatalysts that have been widely applied for the kinetic resolution of a variety of racemic compounds.[3] The principle of enzymatic kinetic resolution lies in the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. For instance, in the hydrolysis of a racemic acetate ester of 3-hydroxypyrrolidine, a lipase may selectively hydrolyze one enantiomer, leaving the other enantiomer in its esterified form. Lipase PS from Pseudomonas cepacia has shown high enantioselectivity in the hydrolysis of acetate derivatives of similar compounds.[4]
Illustrative Experimental Protocol (General):
-
The racemic N-Cbz-3-acetoxypyrrolidine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and a phosphate buffer, pH 7).[4]
-
A lipase (e.g., Lipase PS) is added to the solution.
-
The reaction is stirred at a controlled temperature and monitored for conversion.
-
Upon reaching approximately 50% conversion, the reaction is stopped.
-
The mixture is then worked up to separate the hydrolyzed alcohol (one enantiomer) from the unreacted ester (the other enantiomer).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for a broad range of chiral compounds.
General HPLC Method Development Strategy:
-
Column Screening: Screen a set of chiral columns with different selectivities (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase Selection: Start with a standard mobile phase system, such as n-hexane/2-propanol or n-hexane/ethanol for normal-phase chromatography.[5] For basic compounds, the addition of a small amount of an amine like diethylamine (0.1% v/v) is often beneficial, while for acidic compounds, an acid modifier like trifluoroacetic acid (0.1% v/v) can be used.[5]
-
Optimization: Adjust the mobile phase composition and temperature to optimize the resolution and analysis time.
Spectroscopic and Physical Data
Accurate characterization of the enantiomers is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. The use of a chiral solvating agent would be required to differentiate them by NMR. Below are the expected chemical shifts for the racemic compound.
Table 1: Representative NMR Data for this compound (in CDCl3)
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| Cbz-CH2 | ~ 5.1 | ~ 67.0 |
| Cbz-Aromatic | ~ 7.3 | ~ 127-137 |
| Pyrrolidine-CH(OH) | ~ 4.4 | ~ 70.0 |
| Pyrrolidine-CH2N | ~ 3.4 - 3.7 | ~ 45.0, 53.0 |
| Pyrrolidine-CH2 | ~ 1.9 - 2.1 | ~ 33.0 |
| Cbz-C=O | - | ~ 155.0 |
Note: These are approximate values and may vary slightly based on the specific instrument and conditions.
Optical Rotation
The specific rotation is a key physical property that distinguishes enantiomers.
Table 2: Expected Optical Rotation Data
| Enantiomer | Specific Rotation [α]D |
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Negative value |
| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Positive value |
Note: The sign and magnitude of the specific rotation are dependent on the solvent, concentration, and temperature.
Applications in Drug Development
Chiral 3-hydroxypyrrolidine derivatives are important structural motifs in a wide range of pharmaceuticals. The specific stereoisomer of this compound is often a critical starting material for the synthesis of complex drug molecules where the stereochemistry of the hydroxyl group dictates the interaction with the biological target.
Visualizations
General Synthetic Workflow
References
- 1. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 2. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 3. US20060003428A1 - Enzymatic resolution of an alpha-substituted carboxylic acid or an ester thereof by Carica papaya lipase - Google Patents [patents.google.com]
- 4. oipub.com [oipub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical development and asymmetric synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, chiral 3-hydroxypyrrolidine scaffolds have emerged as critical intermediates in the synthesis of a wide array of bioactive molecules. Benzyl 3-hydroxypyrrolidine-1-carboxylate, with its defined stereochemistry and versatile protecting group, stands out as a cornerstone for the construction of complex chiral amines. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their synthetic endeavors. The 3-hydroxypyrrolidine moiety is a key structural feature in several marketed drugs, including the M3 receptor antagonist Darifenacin and the calcium channel blocker Barnidipine.[1]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. The following table summarizes the key properties for the (S)-enantiomer.
| Property | Value | Reference |
| CAS Number | 100858-32-0 | [2] |
| Molecular Formula | C₁₂H₁₅NO₃ | [2] |
| Molecular Weight | 221.25 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | |
| Storage | 2-8°C, Refrigerator |
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the N-protection of the corresponding enantiomer of 3-hydroxypyrrolidine with benzyl chloroformate (Cbz-Cl). This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.
Synthetic Workflow for N-Cbz Protection
Caption: General workflow for the N-Cbz protection of 3-hydroxypyrrolidine.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), sequentially add benzyl chloroformate (1.2 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent by concentration under reduced pressure.
-
Dissolve the residue in ethyl acetate and extract with deionized water.
-
Separate the organic layer and wash sequentially with deionized water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 2:1, v/v) to afford the target compound as a colorless gel.
Quantitative Data: A similar procedure reported a yield of 57%.[3] Another protocol using sodium bicarbonate as the base in a THF/water solvent system reported a 90% yield for a similar substrate.[4]
Alternative Synthetic Strategies
While direct N-protection is common, other strategies, particularly for the synthesis of the chiral 3-hydroxypyrrolidine precursor itself, are widely employed in industrial settings.
Chemoenzymatic Synthesis
Enzymatic resolutions offer an efficient route to enantiomerically pure 3-hydroxypyrrolidines. Dynamic kinetic resolution (DKR) can provide high yields of a single enantiomer. For instance, the acetylation of racemic N-Cbz-3-hydroxypyrrolidine using lipase PS-IM with a ruthenium catalyst for in-situ racemization of the starting material has been reported to give the (R)-acetate in 87% yield and 95% enantiomeric excess.[4]
Synthesis from Chiral Pool
Naturally occurring chiral molecules can serve as starting materials. For example, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through a condensation reaction with benzylamine followed by reduction.[1]
Application in Drug Synthesis
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its pre-defined stereocenter and the readily cleavable Cbz protecting group make it an ideal building block.
Workflow for API Synthesis (Example: Darifenacin)
Caption: Simplified workflow for the synthesis of Darifenacin.
Role in Darifenacin Synthesis
In the synthesis of Darifenacin, (S)-3-hydroxypyrrolidine is a crucial chiral core. The synthesis often starts with a protected form, such as this compound. The Cbz group is removed via hydrogenolysis, and the resulting free amine is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Subsequent coupling reactions lead to the final Darifenacin molecule.[5]
Spectroscopic Data Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), the CH₂ of the benzyl group, and the protons of the pyrrolidine ring, including the proton on the carbon bearing the hydroxyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, a strong C=O stretch of the carbamate, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
For the related compound, (R)-N-benzyl-3-hydroxypyrrolidine, the following ¹H NMR data has been reported (CDCl₃, 300 MHz): δ 1.75(m, 1H), 2.21(m, 1H), 2.34(m, 1H), 2.50(bs, 1H), 2.60(m, 1H), 2.71(m, 1H), 2.89(m, 1H), 3.71(s, 2H), 4.31(m, 1H), 7.29(s, 5H) ppm.[1]
Conclusion
This compound is a versatile and valuable chiral building block in organic synthesis. Its straightforward preparation, well-defined stereochemistry, and the robust yet readily cleavable Cbz protecting group make it an indispensable tool for the synthesis of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The detailed protocols and compiled data in this guide are intended to facilitate its effective use in research and development, enabling the creation of novel and important chemical entities.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-HYDROXY-1-N-CBZ-PYRROLIDINE | 95656-88-5 [chemicalbook.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
The Pyrrolidine Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast number of biologically active molecules. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of the pyrrolidine ring in drug discovery and development, detailing its structural importance, synthetic accessibility, and impact on pharmacological activity across various therapeutic areas.
The Structural and Physicochemical Importance of the Pyrrolidine Scaffold
The utility of the pyrrolidine ring in drug design is rooted in its unique three-dimensional and stereochemical properties. Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[1][2] This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological macromolecules such as enzymes and receptors.[3]
The presence of up to four stereogenic centers in a substituted pyrrolidine ring offers a high degree of stereochemical diversity, allowing for the synthesis of up to 16 stereoisomers.[1] This stereoisomerism is a critical factor in determining the biological activity and safety profile of a drug, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological properties.[1] The nitrogen atom within the ring imparts basicity and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further contributing to the molecule's interaction with its biological target.[1][4] Moreover, the pyrrolidine moiety can enhance the aqueous solubility and overall physicochemical properties of a drug molecule, which is a critical consideration in drug development.[4][5]
Synthetic Strategies for Accessing Bioactive Pyrrolidine Derivatives
The construction and functionalization of the pyrrolidine ring are well-established areas of organic synthesis, with numerous methods available to access a wide array of derivatives. These strategies can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the functionalization of pre-existing pyrrolidine rings.
A prevalent and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles.[1][6] This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines. Other synthetic routes include multicomponent reactions (MCRs), which offer an efficient means to generate molecular diversity by combining three or more reactants in a single step.[1] Reductive amination of 1,4-dicarbonyl compounds is another common strategy for forming the pyrrolidine ring.
Alternatively, the readily available and chiral amino acid L-proline and its derivatives serve as versatile starting materials for the synthesis of a multitude of chiral pyrrolidine-containing compounds.[7] The existing stereocenter in proline provides a convenient handle for asymmetric synthesis.
General Synthetic Workflow
The synthesis of pyrrolidine derivatives typically follows a structured workflow, from the initial reaction setup to the final characterization of the purified product.
Caption: A generalized workflow for the synthesis and evaluation of pyrrolidine derivatives.
Pharmacological Applications of Pyrrolidine-Containing Drugs
The pyrrolidine scaffold is a key structural feature in a wide range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[1][6][8]
Anticancer Activity
Numerous pyrrolidine derivatives have been investigated for their potential as anticancer agents, with several compounds exhibiting potent activity against various cancer cell lines.[9][10] One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization.[7] By binding to tubulin, these agents disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of action of a pyrrolidine-based tubulin polymerization inhibitor.
The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is another important target for pyrrolidine-containing anticancer agents. Inhibitors targeting this pathway can block the downstream signaling events that promote cell proliferation, survival, and growth.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: A pyrrolidine derivative inhibiting the PI3K/Akt/mTOR signaling cascade.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 (Breast) | 3.53 - 6.00 | - | - | [11] |
| Benzimidazole Carboxamides | MDA-MB-436 (Breast) | 17.4 | Olaparib | 30.2 | [11] |
| Benzimidazole Carboxamides | CAPAN-1 (Pancreatic) | 11.4 | Olaparib | 100 | [11] |
| Thiophene-containing Pyrrolidines | MCF-7 (Breast) | 17 - 28 | Doxorubicin | 16 | [11] |
| Thiophene-containing Pyrrolidines | HeLa (Cervical) | 19 - 30 | Doxorubicin | 18 | [11] |
| Polysubstituted Pyrrolidines | HCT116 (Colon) | 2.9 - 16 | - | - | [12] |
Antiviral Activity
Pyrrolidine-containing molecules have emerged as potent antiviral agents, particularly in the treatment of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). Several FDA-approved HCV protease inhibitors, such as boceprevir and telaprevir, incorporate a pyrrolidine ring in their structure.[4][13] These drugs target the NS3/4A serine protease, an enzyme essential for viral replication. More recent HCV NS5A inhibitors like pibrentasvir also feature a pyrrolidine moiety.[14] In the context of HIV, certain pyrrolidine derivatives act as CCR5 receptor antagonists, preventing the virus from entering host cells.[15]
Table 2: Antiviral Activity of a Pyrrolidine Derivative
| Compound Class | Virus | Target | IC50 (nM) | Reference |
| (S)-pyrrolidines | HIV | CXCR4 Receptor | 79 | [11] |
Enzyme Inhibition
The pyrrolidine scaffold is a common feature in the design of inhibitors for a wide range of enzymes implicated in various diseases.
-
Cholinesterase Inhibition: Pyrrolidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[7]
-
Cyclooxygenase (COX) Inhibition: Certain pyrrolizine derivatives, which contain a fused pyrrolidine ring system, have shown potent inhibitory activity against COX-1 and COX-2 enzymes, which are involved in inflammation and pain pathways.[11]
-
Other Enzyme Targets: Pyrrolidine-containing compounds have also been shown to inhibit a variety of other enzymes, including α-amylase and α-glucosidase (relevant for diabetes),[16] dipeptidyl peptidase-4 (DPP-IV) (for diabetes),[17] and farnesyltransferase (FTase) (an anticancer target).[11]
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-benzyl pyrrolidine derivatives | Acetylcholinesterase (AChE) | 0.058 - <1 | [11] |
| N-benzyl pyrrolidine derivatives | Butyrylcholinesterase (BChE) | Moderate Inhibition | [11] |
| N-benzyl pyrrolidine derivatives | BACE-1 | Excellent Inhibition | [11] |
| Pyrrolizines | COX-1 | 2.45 - 5.69 | [11] |
| Pyrrolizines | COX-2 | 0.85 - 3.44 | [11] |
| Pyrrolidine-2-thione derivative | Farnesyltransferase (FTase) | 3.82 | [11] |
| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 | [17] |
| Boronic acid pyrrolidine derivative | Autotaxin (ATX) | 0.035 | [17] |
| N-Boc proline amide derivative | α-amylase | 26.24 | [16] |
| N-Boc proline amide derivative | α-glucosidase | 18.04 | [16] |
Experimental Protocols
To ensure the reproducibility and advancement of research in this field, detailed and validated experimental protocols are essential.
Synthesis Protocol: Multicomponent Synthesis of a Pyrrolidine Derivative
This protocol describes a general procedure for the copper(I)-catalyzed three-component assembly of a highly substituted pyrrolidine.
Workflow for Copper(I)-Catalyzed Pyrrolidine Synthesis
Caption: Step-by-step workflow for the copper-catalyzed synthesis of a pyrrolidine derivative.
Procedure:
-
To a solution of the imine (1.0 equivalent) and the dipolarophile (e.g., an alkene, 2.0 equivalents) in a suitable solvent such as dichloromethane (CH₂Cl₂) at room temperature, add the copper(I) catalyst (e.g., Cu(OTf)₂, 5 mol%).
-
Add a solution of the α-diazo ester (1.1 equivalents) in the same solvent dropwise over a period of 1 hour.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired pyrrolidine derivative.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of a reference wavelength (e.g., 630 nm) can be subtracted to reduce background noise.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the compound concentration.
Enzyme Inhibition Assay Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay quantifies AChE activity by measuring the formation of a yellow-colored product.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Procedure:
-
Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of AChE, ATCh, DTNB, and the test pyrrolidine inhibitors.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE solution to each well (except for the blank) and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The pyrrolidine ring continues to be a highly versatile and valuable scaffold in medicinal chemistry. Its unique structural features provide a framework for the design of potent and selective modulators of a wide array of biological targets. The wealth of synthetic methodologies available for its construction and derivatization ensures its continued prominence in drug discovery campaigns. As our understanding of the molecular basis of diseases deepens, the strategic incorporation of the pyrrolidine moiety will undoubtedly lead to the development of novel and effective therapeutic agents for a multitude of human ailments. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug development through the exploration of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 9. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate , also known as (S)-1-Cbz-3-hydroxypyrrolidine, is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its protected pyrrolidinol structure is a key intermediate for various drugs, including antibiotics, analgesics, and antipsychotics.[1] The stereocenter at the C3 position is vital for the biological activity of the final active pharmaceutical ingredients.
This document provides a detailed protocol for the synthesis of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate via N-protection of the commercially available (S)-3-hydroxypyrrolidine. The procedure outlined is a robust and high-yielding method based on the Schotten-Baumann reaction conditions, which involves the use of benzyl chloroformate as the protecting group reagent in an aqueous basic solution.[3][4]
Data Presentation
The following table summarizes the quantitative data and reaction parameters for the synthesis.
| Parameter | Value | Reference |
| Starting Material | (S)-3-hydroxypyrrolidine hydrochloride | [4] |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | [4] |
| Base | 10% Sodium Hydroxide (aq) | [4] |
| Solvent | Water | [4] |
| Reaction Temperature | 0°C to 5°C | [4] |
| pH Range | 9.5 to 11.5 | [4] |
| Reaction Time | ~1-2 hours | [3][4] |
| Typical Yield | >90% | [3] |
Experimental Protocol
This protocol details the N-benzyloxycarbonylation of (S)-3-hydroxypyrrolidine.
Materials and Reagents:
-
(S)-3-hydroxypyrrolidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
pH meter or pH strips
-
Separatory funnel
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in deionized water.[4]
-
pH Adjustment and Cooling: Cool the flask in an ice bath to bring the internal temperature to 0-5°C. While stirring, slowly add a 10% aqueous solution of sodium hydroxide to adjust the pH to approximately 10.[4]
-
Reagent Addition: Maintain the reaction temperature between 0-5°C. Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes using a dropping funnel.[3][4]
-
pH Maintenance: During the addition of benzyl chloroformate, the pH of the solution will decrease. Continuously monitor the pH and add the 10% NaOH solution as needed to maintain the pH between 9.5 and 11.5.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The resulting oil or solid can be further purified by column chromatography on silica gel if necessary, though the crude product is often of high purity.
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Chemical reaction pathway for N-Cbz protection.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Experimental procedure for (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate synthesis
Topic: Experimental Procedure for the Synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, also known as (R)-1-Cbz-3-hydroxypyrrolidine, is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its pyrrolidine scaffold is a common motif in many biologically active compounds. The presence of a hydroxyl group and a readily removable benzyloxycarbonyl (Cbz) protecting group allows for versatile synthetic modifications, making it a key intermediate in the synthesis of complex molecular architectures. This document provides a detailed, step-by-step protocol for the synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate from (R)-3-hydroxypyrrolidine hydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of the final product.
| Parameter | Value | Reference |
| Reactants | ||
| (R)-3-hydroxypyrrolidine hydrochloride | 10.2 g (82.6 mmol) | [1] |
| Benzyl chloroformate | 15.6 g (87 mmol) | [1] |
| 4.0 N Sodium hydroxide | 22.5 ml (90 mmol) | [1] |
| 1.0 N Sodium hydroxide | 87 ml (87 mmol) | [1] |
| Product | ||
| Product Name | (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| Experimental Yield | 17.5 g | [1] |
| Calculated Yield | ~95.6% | |
| Characterization | ||
| Appearance | White to brown crystal/powder | |
| Melting Point | 74-79 °C | [1][2] |
Experimental Protocol
This protocol details the synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate via N-protection of (R)-3-hydroxypyrrolidine.
Materials and Reagents:
-
(R)-3-hydroxypyrrolidine hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Water (deionized or distilled)
-
Salt-ice bath
Equipment:
-
Round-bottom flask or reaction vessel
-
Magnetic stirrer and stir bar
-
Dropping funnels
-
pH meter or pH indicator strips
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Amine Solution:
-
In a suitable reaction vessel, dissolve 10.2 g (82.6 mmol) of (R)-3-hydroxypyrrolidine hydrochloride in 50 mL of water.
-
Cool the solution to 0 °C using a salt-ice bath.
-
Slowly add 22.5 mL (90 mmol) of 4.0 N sodium hydroxide solution to neutralize the hydrochloride salt. Monitor the pH to ensure it reaches neutral (pH ~7).
-
-
N-Cbz Protection Reaction:
-
While maintaining the temperature below 5 °C, begin the dropwise addition of 15.6 g (87 mmol) of benzyl chloroformate to the stirred solution.
-
Simultaneously, add 87 mL of 1.0 N sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 11.0 (±0.5).[1]
-
The rate of addition for both reagents should be controlled to keep the temperature below 5 °C.
-
-
Reaction Completion and Aging:
-
After the additions are complete, continue stirring the mixture at 5 °C for an additional two hours.
-
Following the two-hour stirring period, store the reaction mixture at 5 °C for 18 hours (overnight) to ensure the reaction goes to completion.[1]
-
-
Work-up and Extraction:
-
Saturate the reaction mixture with solid sodium chloride to facilitate the separation of the organic product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 500 mL).[1]
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with 1.0 N sodium hydroxide solution (4 x 50 mL) and then with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation of the Final Product:
-
Filter off the drying agent.
-
Concentrate the filtrate in vacuo using a rotary evaporator to remove the ethyl acetate.
-
The resulting residue is the desired product, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, which should be obtained as an oil or solid. The reported yield for this procedure is 17.5 g.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Synthesis workflow for (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate.
References
Asymmetric Synthesis of 3-Hydroxypyrrolidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-hydroxypyrrolidine derivatives, a critical chiral scaffold in numerous pharmaceuticals and biologically active compounds. The protocols outlined below focus on three robust and widely employed methodologies: biocatalytic asymmetric reduction using ketoreductases (KREDs), chemoenzymatic kinetic resolution via lipase-catalyzed acylation, and chemical asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst.
Introduction
Chiral 3-hydroxypyrrolidine and its derivatives are key structural motifs found in a wide array of medicinally important molecules, including antibiotics, antivirals, and central nervous system agents. The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. The methods presented herein offer reliable pathways to access these valuable building blocks with high optical purity.
Method 1: Biocatalytic Asymmetric Reduction of N-Boc-3-Pyrrolidinone
Biocatalytic reduction of a prochiral ketone stands out for its exceptional enantioselectivity, mild reaction conditions, and environmentally friendly profile. This method utilizes a ketoreductase (KRED) enzyme to stereoselectively reduce the carbonyl group of N-Boc-3-pyrrolidinone to the corresponding (S)- or (R)-3-hydroxypyrrolidine derivative, depending on the specific KRED chosen. A cofactor regeneration system, typically involving glucose and glucose dehydrogenase (GDH), is employed to recycle the expensive nicotinamide cofactor (NADPH/NADH).
Data Presentation: KRED-Catalyzed Reduction
| Entry | Ketoreductase (KRED) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | KRED-NADH-038 | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | >99 | >99.5 |
| 2 | KRED-119 | N-Boc-3-pyrrolidinone | (R)-N-Boc-3-hydroxypyrrolidine | >99 | >99.5 |
| 3 | ChKRED03 | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-hydroxypyrrolidine | 98 | >99 |
| 4 | AKR-43 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 |
Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
Materials:
-
N-Boc-3-pyrrolidinone (CAS: 101385-93-7)
-
Ketoreductase (e.g., KRED-NADH-038 or similar)
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
pH meter
-
Incubator shaker
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution by dissolving D-glucose (1.2 eq) and the NAD(P)⁺ cofactor (0.001 eq) in potassium phosphate buffer (pH 7.0).
-
Enzyme Addition: To the buffered solution, add the ketoreductase (KRED) and glucose dehydrogenase (GDH) powders. Stir gently until the enzymes are fully dissolved.
-
Substrate Addition: Add N-Boc-3-pyrrolidinone (1.0 eq, e.g., 50 mM final concentration) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature (typically 25-35 °C) and stir at a moderate speed (e.g., 200 rpm) for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with equal volumes of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
Workflow Diagram: Biocatalytic Reduction
Caption: Workflow for KRED-catalyzed asymmetric reduction.
Method 2: Chemoenzymatic Kinetic Resolution
This method involves the synthesis of a racemic intermediate, typically N-protected-3-acetoxypyrrolidine, followed by a lipase-catalyzed kinetic resolution. The lipase selectively acylates or deacylates one enantiomer, allowing for the separation of the unreacted alcohol and the esterified product, both in high enantiomeric purity. A key advantage is the wide availability of robust lipases. However, the maximum theoretical yield for each enantiomer is 50%.
Data Presentation: Lipase-Catalyzed Resolution of Secondary Alcohols
| Entry | Lipase | Substrate | Acyl Donor | Product 1 (ee, %) | Product 2 (ee, %) |
| 1 | Lipase PS (Pseudomonas cepacia) | rac-N-Boc-3-hydroxypyrrolidine | Vinyl acetate | (R)-N-Boc-3-acetoxypyrrolidine (>99) | (S)-N-Boc-3-hydroxypyrrolidine (>99) |
| 2 | Novozym 435 (Candida antarctica B) | rac-1-phenylethanol | Vinyl acetate | (R)-1-phenylethyl acetate (>99) | (S)-1-phenylethanol (>99) |
| 3 | Amano Lipase AK (Pseudomonas fluorescens) | rac-N-Boc-HMTHQ¹ | Vinyl acetate | (S)-ester (>99) | (R)-alcohol (81) |
¹HMTHQ = 1'-hydroxymethyl-1,2,3,4-tetrahydroquinoline
Experimental Protocols
Protocol 2A: Synthesis of Racemic N-Boc-3-acetoxypyrrolidine
Materials:
-
N-Boc-3-hydroxypyrrolidine (racemic)
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve racemic N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the racemic acetate.
Protocol 2B: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic N-Boc-3-acetoxypyrrolidine
-
Immobilized Lipase (e.g., Novozym 435 or Lipase PS)
-
n-Butanol
-
Anhydrous organic solvent (e.g., Diisopropyl ether)
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: To a flask containing racemic N-Boc-3-acetoxypyrrolidine (1.0 eq) in an anhydrous organic solvent, add n-butanol (1.5 eq).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining acetate and the formed alcohol.
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Separate the resulting mixture of the enantioenriched acetate and enantioenriched alcohol by flash column chromatography.
Workflow Diagram: Chemoenzymatic Resolution
Caption: Workflow for chemoenzymatic kinetic resolution.
Method 3: Asymmetric Chemical Reduction (Corey-Bakshi-Shibata)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1] It employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane reagent (e.g., borane-dimethyl sulfide complex, BMS) to deliver a hydride in a highly stereocontrolled manner. The choice of the (R)- or (S)-catalyst dictates the stereochemical outcome of the alcohol product.
Data Presentation: CBS Reduction of Ketones
| Entry | Substrate | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-3-pyrrolidinone | (R)-Me-CBS (10) | 95 | 94 (for R-alcohol) |
| 2 | Acetophenone | (R)-Me-CBS (5) | 97 | 96 (for R-alcohol) |
| 3 | 1-Tetralone | (S)-Me-CBS (10) | 92 | 98 (for S-alcohol) |
| 4 | 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | 89 | 91 (for S-alcohol)[1] |
Experimental Protocol: Synthesis of (R)-N-Boc-3-hydroxypyrrolidine
Materials:
-
N-Boc-3-pyrrolidinone (CAS: 101385-93-7)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -40 °C to -30 °C using a dry ice/acetonitrile bath.
-
Catalyst Addition: Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise to the stirred ketone solution.
-
Borane Addition: Add the borane-dimethyl sulfide (BMS) solution (0.6-1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -30 °C for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at -30 °C.
-
Warm-up and Concentration: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-N-Boc-3-hydroxypyrrolidine.
Workflow Diagram: CBS Asymmetric Reduction
Caption: Workflow for CBS-catalyzed asymmetric reduction.
Conclusion
The choice of synthetic strategy for accessing enantiomerically pure 3-hydroxypyrrolidine derivatives depends on several factors, including the desired enantiomer, scale, cost, and available equipment. Biocatalytic reduction offers an elegant and green solution with outstanding enantioselectivity. Chemoenzymatic resolution is a classic and reliable method, though limited by a 50% theoretical yield for each enantiomer. The CBS reduction provides a rapid and highly selective chemical alternative, well-suited for a wide range of substrates. The detailed protocols and comparative data provided in this document serve as a practical guide for researchers to select and implement the most suitable method for their specific needs.
References
Enantioselective Synthesis of Substituted Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, with a significant number of FDA-approved drugs and biologically active compounds containing this heterocyclic motif.[1][2][3] The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity, making the development of enantioselective synthetic methods a key area of research.[2][4] This document provides an overview of several powerful methodologies for the enantioselective synthesis of substituted pyrrolidines, complete with detailed protocols and comparative data to guide researchers in selecting the optimal strategy for their specific target.
Methodologies Overview
Several robust strategies have been developed for the enantioselective construction of the pyrrolidine core. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical control. Key approaches include:
-
Organocatalytic [3+2] Cycloadditions: This atom-economical approach utilizes chiral organocatalysts to promote the reaction between an azomethine ylide and an alkene, leading to highly substituted pyrrolidines with the potential to create up to four contiguous stereocenters.[2]
-
Organocatalytic Cascade Reactions: These multi-step, one-pot transformations, often initiated by a Michael addition, allow for the rapid assembly of complex and highly functionalized pyrrolidine structures from simple starting materials.[5][6]
-
Metal-Catalyzed Cycloadditions and C-H Functionalization: Transition metals, such as palladium, copper, and rhodium, catalyze a variety of transformations to afford enantioenriched pyrrolidines.[7][8][9] These methods offer alternative reactivity and substrate scope compared to organocatalysis.
-
Biocatalytic Approaches: The use of enzymes, such as transaminases, provides a green and highly selective method for the synthesis of specific pyrrolidine enantiomers, often operating under mild reaction conditions.[10][11]
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for representative examples from different enantioselective pyrrolidine synthesis methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Organocatalytic [3+2] Cycloaddition of Azomethine Ylides with Olefins
| Entry | Aldehyde | Olefin | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | β-Naphthaldehyde | (E)-β-Nitrostyrene | Diarylprolinol silyl ether | 95 | >20:1 | 99 | J. Am. Chem. Soc. 2006, 128, 7335 |
| 2 | p-Tolualdehyde | (E)-β-Nitrostyrene | Diarylprolinol silyl ether | 92 | >20:1 | 98 | J. Am. Chem. Soc. 2006, 128, 7335 |
| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | Diarylprolinol silyl ether | 85 | 10:1 | 97 | J. Am. Chem. Soc. 2006, 128, 7335 |
| 4 | Benzaldehyde | Dimethyl maleate | Cu(I)-TF-BiphamPhos | 94 | >99:1 | 98 | J. Am. Chem. Soc. 2010, 132, 11939 |
| 5 | p-Anisaldehyde | Dimethyl maleate | Cu(I)-TF-BiphamPhos | 96 | >99:1 | 97 | J. Am. Chem. Soc. 2010, 132, 11939 |
Table 2: Organocatalytic Cascade Reactions for Pyrrolidine Synthesis
| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | Propanal | (E)-β-Nitrostyrene | Diarylprolinol silyl ether | 78 | 19:1 | 99 | Angew. Chem. Int. Ed. 2005, 44, 4224 |
| 2 | Isobutanal | (E)-β-Nitrostyrene | Diarylprolinol silyl ether | 82 | >20:1 | 99 | Angew. Chem. Int. Ed. 2005, 44, 4224 |
| 3 | Cyclohexanone | (E)-β-Nitrostyrene | Proline derivative | 95 | >19:1 | 99 | J. Am. Chem. Soc. 2006, 128, 13072 |
| 4 | Acetone | (E)-β-Nitrostyrene | Proline derivative | 70 | 1:1 | 96 | J. Am. Chem. Soc. 2006, 128, 13072 |
Table 3: Metal-Catalyzed Enantioselective Pyrrolidine Synthesis
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Yield (%) | dr | ee (%) | Reference |
| 1 | N-Boc-pyrrolidine | Iodobenzene | Pd(OAc)2 / Chiral Ligand | 85 | - | 90 | J. Am. Chem. Soc. 2005, 127, 8146[8] |
| 2 | N-Ts-Iminoglycinate | (E)-Stilbene | Cu(OTf)2 / Chiral Ligand | 95 | >20:1 | 98 | J. Am. Chem. Soc. 2011, 133, 1710 |
| 3 | Diazo Compound | N-Boc-pyrrolidine | Rh2(S-DOSP)4 | 99 | - | 98 | Science 2011, 333, 1604[8] |
Table 4: Biocatalytic Synthesis of 2-Substituted Pyrrolidines
| Entry | ω-Chloroketone | Transaminase | Yield (%) | ee (%) | Reference |
| 1 | 5-Chloro-2-pentanone | ATA-117-Rd6 | 90 | >99.5 (R) | JACS Au 2023, 3, 1493[10] |
| 2 | 1-Chloro-4-phenyl-2-butanone | ATA-256 | 85 | >99.5 (S) | JACS Au 2023, 3, 1493[10] |
| 3 | 1-Chloro-4-(p-Cl-phenyl)-2-butanone | ATA-117-Rd6 | 84 (isolated) | >99.5 (R) | JACS Au 2023, 3, 1493[10] |
Experimental Protocols
Protocol 1: Organocatalytic [3+2] Cycloaddition for the Synthesis of a Nitro-Substituted Pyrrolidine
This protocol is adapted from a general procedure for the diarylprolinol silyl ether-catalyzed [3+2] cycloaddition between aldehydes and nitro-olefins.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Aldehyde (e.g., isovaleraldehyde)
-
Nitro-olefin (e.g., (E)-β-nitrostyrene)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Cool the solution to the specified reaction temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1.2 mmol) and the nitro-olefin (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid (TFA).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyrrolidine.
-
Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Biocatalytic Synthesis of (R)-2-substituted Pyrrolidine using a Transaminase
This protocol describes a general procedure for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones using a transaminase.[10][11]
Materials:
-
Transaminase (e.g., ATA-117-Rd6)
-
Pyridoxal-5'-phosphate (PLP)
-
ω-Chloroketone (e.g., 5-chloro-2-pentanone)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)
Procedure:
-
In a reaction vessel, prepare the reaction buffer containing 100 mM potassium phosphate (pH 8.5), 1 mM PLP, and the desired concentration of the transaminase.
-
Add the ω-chloroketone substrate, typically from a stock solution in DMSO, to a final concentration of 10-50 mM.
-
Add the amine donor, isopropylamine, to the reaction mixture (e.g., 0.5 - 1.0 M).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a strong base (e.g., NaOH) to raise the pH to >12.
-
Extract the product with an organic solvent (e.g., ethyl acetate or MTBE).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product if necessary by column chromatography or distillation.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual frameworks of the described synthetic methodologies.
References
- 1. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Darifenacin Utilizing Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Darifenacin, a muscarinic M3 receptor antagonist, using Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate as a key starting material. This document outlines a multi-step synthetic pathway, including activation of the hydroxyl group, alkylation with diphenylacetonitrile, deprotection, subsequent alkylation with the dihydrobenzofuran moiety, and final hydrolysis to yield Darifenacin.
Introduction
Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis of this chiral molecule requires a strategic approach to establish the correct stereochemistry and assemble the key structural fragments. This document details a synthetic route starting from the commercially available and optically pure (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the pyrrolidine nitrogen, which is removed in a later step.
Overall Synthetic Pathway
The synthesis of Darifenacin from (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate can be envisioned through the following key transformations:
-
Activation of the Hydroxyl Group: The hydroxyl group of the starting material is converted into a better leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.
-
Alkylation with Diphenylacetonitrile: The activated pyrrolidine derivative is reacted with the anion of diphenylacetonitrile to form the crucial carbon-carbon bond.
-
Deprotection of the Pyrrolidine Nitrogen: The Cbz protecting group is removed to allow for the introduction of the dihydrobenzofuran side chain.
-
N-Alkylation: The deprotected pyrrolidine is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.
-
Hydrolysis of the Nitrile: The terminal nitrile group is hydrolyzed to the corresponding primary amide to yield Darifenacin.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields are based on literature precedents for similar transformations.
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |
| 1 | Tosylation | (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | p-Toluenesulfonyl chloride, Triethylamine, DMAP | (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate | 80-90 | >95 |
| 2 | Alkylation | (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate | Diphenylacetonitrile, Sodium hydride | (S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate | 70-80 | >95 |
| 3 | N-Cbz Deprotection | (S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate | H₂, Palladium on carbon | (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine | 90-95 | >97 |
| 4 | N-Alkylation | (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran, K₂CO₃ | (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-3-pyrrolidinyl)-2,2-diphenylacetonitrile | 75-85 | >95 |
| 5 | Nitrile Hydrolysis | (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-3-pyrrolidinyl)-2,2-diphenylacetonitrile | Sulfuric acid | Darifenacin | 70-80 | >99 |
Experimental Protocols
Step 1: Synthesis of (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Methodology: This procedure describes the activation of the hydroxyl group of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate by converting it to a tosylate.
Materials:
-
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.
Step 2: Synthesis of (S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate
Methodology: This protocol details the alkylation of diphenylacetonitrile with the tosylated pyrrolidine derivative.
Materials:
-
(S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
-
Diphenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of diphenylacetonitrile (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate.
Step 3: Synthesis of (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine
Methodology: This step involves the deprotection of the N-Cbz group via catalytic hydrogenation.[1]
Materials:
-
(S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve (S)-Benzyl 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C (10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine, which is often used in the next step without further purification.
Step 4: Synthesis of (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-3-pyrrolidinyl)-2,2-diphenylacetonitrile
Methodology: This protocol describes the N-alkylation of the deprotected pyrrolidine with the dihydrobenzofuran side chain.
Materials:
-
(S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine
-
5-(2-Bromoethyl)-2,3-dihydrobenzofuran
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-3-(1-Cyano-1,1-diphenylmethyl)pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 5: Synthesis of Darifenacin
Methodology: The final step involves the hydrolysis of the nitrile to the corresponding amide to yield Darifenacin.[2]
Materials:
-
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-3-pyrrolidinyl)-2,2-diphenylacetonitrile
-
Concentrated sulfuric acid
-
Dichloromethane
-
Ice
-
Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the nitrile intermediate (1.0 eq) in dichloromethane and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 95%) and stir the mixture at room temperature for 24-48 hours.[3]
-
Monitor the reaction by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous sodium hydroxide solution to a basic pH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude Darifenacin.
-
The crude product can be further purified by recrystallization or chromatography.
Visualizations
Caption: Synthetic pathway of Darifenacin from Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate.
Caption: General experimental workflow for the synthesis of Darifenacin.
References
- 1. EP2261205A1 - Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine - Google Patents [patents.google.com]
- 2. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]
- 3. WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLÏETHYL]-α.α -DIPHENYL-3-PYRROLIDINEACETAMIDE HYDROBROMIDE - Google Patents [patents.google.com]
Application Notes and Protocols: Mitsunobu Reaction with Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a powerful and versatile tool in organic synthesis for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and azides. This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules for drug discovery and development. The reaction typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Benzyl 3-hydroxypyrrolidine-1-carboxylate is a key chiral building block in medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and approved drugs. The ability to functionalize the hydroxyl group of this molecule with inversion of configuration via the Mitsunobu reaction opens up avenues for the synthesis of diverse libraries of chiral pyrrolidine derivatives for structure-activity relationship (SAR) studies. This application note provides detailed protocols and quantitative data for the Mitsunobu reaction on this compound with various nucleophiles.
Reaction Principle
The Mitsunobu reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and an azodicarboxylate (e.g., DIAD). This betaine then activates the hydroxyl group of this compound, converting it into a good leaving group (an oxyphosphonium salt). A nucleophile, with a sufficiently acidic proton (typically pKa < 15), is deprotonated by the betaine and subsequently displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the desired product with inverted stereochemistry.
Applications in Drug Development
The chiral pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The Mitsunobu reaction on this compound provides a reliable method for accessing enantiomerically pure substituted pyrrolidines, which are crucial for:
-
Exploring Structure-Activity Relationships (SAR): By introducing a variety of functional groups at the 3-position with defined stereochemistry, researchers can systematically probe the interactions of these molecules with their biological targets.
-
Synthesis of Key Intermediates: The products of this reaction can serve as pivotal intermediates in the synthesis of complex drug candidates, including enzyme inhibitors and receptor modulators.
-
Access to Novel Chemical Space: The stereospecific nature of the reaction allows for the creation of novel chiral molecules that would be difficult to access through other synthetic routes.
Data Presentation
The following table summarizes quantitative data for the Mitsunobu reaction of this compound with various nucleophiles.
| Substrate (Stereochemistry) | Nucleophile (Pronucleophile) | Reagents | Solvent | Temperature (°C) | Time (h) | Product (Stereochemistry) | Yield (%) |
| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Acetic Acid | PPh₃, DIAD | THF | 0 to RT | Overnight | (R)-Benzyl 3-acetoxypyrrolidine-1-carboxylate | 73 |
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | p-Nitrobenzoic Acid | PPh₃, DIAD | THF | RT | 24 | (S)-Benzyl 3-(4-nitrobenzoyloxy)pyrrolidine-1-carboxylate | 43[1] |
| (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Diphenylphosphoryl azide (DPPA) | PPh₃, DEAD | THF | -20 to RT | - | (R)-Benzyl 3-azidopyrrolidine-1-carboxylate | 80[2] |
| (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | Phthalimide | PPh₃, DEAD | THF | 0 to RT | - | (S)-Benzyl 3-(1,3-dioxoisoindolin-2-yl)pyrrolidine-1-carboxylate | - |
Note: Yields can vary depending on the specific reaction conditions and scale.
Experimental Protocols
General Procedure for the Mitsunobu Reaction
To a solution of this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) is added the nucleophile (1.5 eq.). The resulting mixture is cooled to 0 °C in an ice bath. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 6 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
Protocol 1: Synthesis of (R)-Benzyl 3-acetoxypyrrolidine-1-carboxylate
-
Materials:
-
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel
-
-
Procedure:
-
To a solution of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF, add acetic acid (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction as described in the general procedure.
-
Purify the crude product by silica gel column chromatography to yield (R)-Benzyl 3-acetoxypyrrolidine-1-carboxylate.
-
Protocol 2: Synthesis of (R)-Benzyl 3-azidopyrrolidine-1-carboxylate
-
Materials:
-
(S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel
-
-
Procedure:
-
To a solution of (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.5 eq.).
-
Cool the reaction mixture to -20 °C.
-
Slowly add DEAD (1.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion as indicated by TLC.
-
Follow the general work-up and purification procedures to obtain (R)-Benzyl 3-azidopyrrolidine-1-carboxylate.
-
Mandatory Visualizations
Experimental Workflow for the Mitsunebu Reaction
Caption: Experimental workflow for the Mitsunobu reaction.
Signaling Pathway of the Mitsunebu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction.
References
Application Notes and Protocols: Cbz Protection of 3-Hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the protection of the secondary amine of 3-hydroxypyrrolidine using the benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a crucial protecting group in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals, due to its stability under various conditions and its facile removal by hydrogenolysis.[1][2]
Introduction
The protection of amines is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. The benzyloxycarbonyl group is widely employed to mask the nucleophilicity and basicity of amines.[2] The reaction typically involves the treatment of the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. This protocol focuses on the specific application of this reaction to 3-hydroxypyrrolidine, a valuable chiral building block in medicinal chemistry.
Experimental Conditions Overview
The selection of base, solvent, and temperature can significantly influence the yield and purity of the N-Cbz-3-hydroxypyrrolidine product. Below is a summary of reported conditions for this transformation.
Data Summary: Cbz Protection of 3-Hydroxypyrrolidine
| Reagent/Condition | Protocol 1 | Protocol 2 |
| Starting Material | Unspecified Amine (General) | 3-Hydroxypyrrolidine |
| Cbz Source | Benzyl chloroformate (Cbz-Cl) | Benzyl chloroformate (Cbz-Cl) |
| Base | Sodium bicarbonate (NaHCO₃) | Triethylamine (TEA) |
| Solvent | Tetrahydrofuran/Water (THF/H₂O 2:1) | Dichloromethane (DCM) |
| Temperature | 0 °C | Room Temperature |
| Reaction Time | 20 hours | 12 hours |
| Yield | 90% | 57%[3] |
Detailed Experimental Protocols
Two representative protocols for the Cbz protection of an amine are detailed below. Protocol 2 is specific to 3-hydroxypyrrolidine.
Protocol 1: Schotten-Baumann Conditions in a Biphasic System
This protocol is a general method for the Cbz protection of amines using aqueous base.
Materials:
-
Amine (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.0 equiv) in a 2:1 mixture of THF and water (e.g., 15 mL for 2.64 mmol of amine), add sodium bicarbonate (2.0 equiv).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 20 hours.[1]
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine.[1]
Protocol 2: Anhydrous Conditions with an Organic Base
This protocol details the Cbz protection of 3-hydroxypyrrolidine using an organic base in an anhydrous organic solvent.[3]
Materials:
-
3-Hydroxypyrrolidine (1.0 equivalent, e.g., 10.45 g, 120.1 mmol)
-
Benzyl chloroformate (1.2 equivalents, e.g., 24.6 g, 144 mmol)
-
Triethylamine (2.0 equivalents, e.g., 24.3 g, 240.2 mmol)
-
Dichloromethane (DCM) (e.g., 300 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 equiv) in dichloromethane in a round-bottom flask.[3]
-
Sequentially add triethylamine (2.0 equiv) and benzyl chloroformate (1.2 equiv) to the solution.[3]
-
Stir the reaction mixture at room temperature for 12 hours.[3]
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and saturated aqueous sodium chloride solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., eluting with petroleum ether/ethyl acetate, 2:1, v/v) to afford N-Cbz-3-hydroxypyrrolidine.[3]
Reaction Workflow and Logic
The following diagrams illustrate the general workflow for the Cbz protection of 3-hydroxypyrrolidine and the chemical transformation involved.
References
Application Notes and Protocols: Deprotection of Cbz Group from Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group for amines in organic synthesis, prized for its stability across a range of chemical conditions.[1][2] Its removal is a critical step in the synthesis of many pharmaceutical intermediates and active ingredients. Benzyl 3-hydroxypyrrolidine-1-carboxylate is a key chiral building block, and its successful N-deprotection to yield 3-hydroxypyrrolidine is vital for the synthesis of more complex molecules.
This document provides detailed application notes and protocols for the deprotection of the Cbz group from this compound. It covers the most common and effective methods, including catalytic hydrogenolysis and acid-mediated cleavage, offering researchers a guide to selecting and performing the optimal procedure based on substrate compatibility, available equipment, and desired scale.
Overview of Deprotection Methods
The selection of a Cbz deprotection strategy is crucial and depends on the presence of other functional groups in the molecule.[1] The primary methods for removing the Cbz group are categorized as reductive or acidic.
-
Catalytic Hydrogenolysis : This is the most frequently used method, valued for its mild conditions and clean byproducts (toluene and CO2).[2][3] It typically involves palladium on carbon (Pd/C) as a catalyst with a hydrogen source. The hydrogen source can be hydrogen gas (H2) or a transfer agent like ammonium formate.[1][3]
-
Acidic Cleavage : Strong acids can effectively cleave the Cbz group and are particularly useful when the molecule contains functionalities sensitive to reduction, such as alkenes or alkynes.[1][3] Common reagents include hydrogen bromide (HBr) in acetic acid and trifluoroacetic acid (TFA).[1][4]
-
Lewis Acid-Mediated Cleavage : A newer, milder alternative involves the use of Lewis acids, such as Aluminum chloride (AlCl₃), often in combination with a specialized solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[1][5][6] This method is advantageous for its good functional group tolerance and operation at room temperature.[5][6]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes quantitative data for various Cbz deprotection methods, providing a basis for comparison. Yields and reaction times are representative and may require optimization for specific substrates.
| Method | Reagents/Catalyst | Solvent | Temperature | Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon or 1 atm) | Methanol or Ethanol | Room Temp. | 2 - 16 hours | >90 | Most common and clean method. Catalyst can be pyrophoric.[2][7] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol | Room Temp. | 0.5 - 2 hours | ~95 | Avoids the use of hydrogen gas; reaction is often faster. |
| Rapid Reductive Cleavage | 10% Pd/C, NaBH₄ | Methanol | Room Temp. | 3 - 10 minutes | 93 - 98 | Extremely fast method. Requires careful, portion-wise addition of NaBH₄.[1][8] |
| Acidic Cleavage (HBr) | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1 - 2 hours | >90 | Metal-free. Useful for substrates with reducible groups. Product is an acid salt.[4] |
| Acidic Cleavage (HCl) | Concentrated HCl | Methanol | 0 °C to RT | 2 hours | ~81 | An alternative to HBr/AcOH, yielding the hydrochloride salt.[7] |
| Lewis Acid Cleavage | AlCl₃ (3 equiv.) | HFIP | Room Temp. | 2 - 16 hours | >90 | Good functional group tolerance (except Boc group). Avoids H₂ and strong acids.[1][6] |
Chemical Reaction and Workflow
The diagrams below illustrate the deprotection reaction, a generalized experimental workflow, and a decision-making guide for method selection.
Caption: Chemical transformation for the deprotection of this compound.
Caption: A generalized workflow for the Cbz deprotection and purification process.
Caption: Decision tree for selecting an appropriate Cbz deprotection method.
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is a standard and widely used method for Cbz deprotection.[1]
Materials :
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite®
Procedure :
-
Preparation : Dissolve this compound (1.0 equiv.) in methanol (approx. 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition : Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this vacuum/H₂ cycle three times.[9]
-
Reaction : Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.[2]
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-16 hours).
-
Work-up and Isolation : Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2] Caution : The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Concentration : Wash the Celite pad with a small amount of methanol. Combine the filtrates and concentrate under reduced pressure.
-
Purification : The resulting crude 3-hydroxypyrrolidine can be purified by vacuum distillation to yield the final product.[7]
Protocol 2: Rapid Deprotection using Pd/C and Sodium Borohydride
This protocol describes a very fast and efficient deprotection method.[1]
Materials :
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Celite®
Procedure :
-
Preparation : Dissolve the Cbz-protected pyrrolidine (1.0 equiv.) in methanol at room temperature.[1]
-
Reagent Addition : Add 10% Pd/C (10 mol %) followed by the portion-wise, careful addition of sodium borohydride (NaBH₄, 1.0-2.0 equiv.). Caution : Vigorous hydrogen evolution occurs.
-
Reaction : Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[1] Monitor the reaction by TLC.
-
Work-up and Isolation : Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite and solvent evaporation).
Protocol 3: Acid-Mediated Cleavage using HCl
This method is a practical, metal-free alternative to hydrogenolysis.[10]
Materials :
-
This compound
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium hydroxide (NaOH) solution in methanol
-
Diethyl ether
Procedure :
-
Preparation : Dissolve this compound (1.0 equiv.) in methanol and cool the solution to 0 °C in an ice bath.
-
Acid Addition : Slowly add concentrated aqueous hydrochloric acid to the solution.[7]
-
Reaction : Stir the reaction solution for approximately 2 hours, allowing it to warm to room temperature. Monitor by TLC for the disappearance of the starting material.[7]
-
Concentration : Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Basification : To the residue, add a 10% NaOH solution in methanol and stir for several hours. This neutralizes the hydrochloride salt and precipitates inorganic salts.[7]
-
Work-up : Filter off the solid precipitates and concentrate the filtrate under reduced pressure.
-
Purification : The residue can be purified by vacuum distillation to obtain the free amine product.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
Application Notes and Protocols: Grignard Reaction with N-Protected 3-Oxopyrrolidine for the Synthesis of 3-Substituted-3-Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Specifically, 3-substituted pyrrolidine derivatives are of significant interest due to their diverse biological activities. The Grignard reaction, a robust and versatile carbon-carbon bond-forming reaction, provides a direct and efficient method for the synthesis of 3-substituted-3-hydroxypyrrolidines. This application note details the protocols for the Grignard reaction with N-protected 3-oxopyrrolidine, a key intermediate for accessing a wide range of these valuable compounds. The resulting tertiary alcohols are crucial precursors for the development of novel therapeutics, including potent androgen receptor antagonists for the treatment of prostate cancer.
Reaction Principle
The core of this synthetic strategy involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of an N-protected 3-oxopyrrolidine. The nitrogen atom of the pyrrolidine ring is protected, typically with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent side reactions and to modulate the reactivity of the substrate. The initial reaction yields a magnesium alkoxide intermediate, which upon aqueous workup, affords the desired 3-substituted-3-hydroxypyrrolidine. The choice of Grignard reagent allows for the introduction of a wide variety of alkyl, vinyl, and aryl substituents at the 3-position of the pyrrolidine ring.
Experimental Protocols
Preparation of N-Boc-3-oxopyrrolidine
Materials:
-
(R)- or (S)-N-Boc-3-hydroxypyrrolidine
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-oxopyrrolidine as a white to off-white solid. A typical reported yield for this oxidation is around 77%.[1]
Grignard Reaction with N-Boc-3-oxopyrrolidine
Materials:
-
N-Boc-3-oxopyrrolidine
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-oxopyrrolidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-substituted-3-hydroxypyrrolidine.
Data Presentation
The following table summarizes representative yields for the Grignard reaction with N-protected pyrrolidinone derivatives. Please note that yields can vary depending on the specific Grignard reagent, protecting group, and reaction conditions.
| Entry | N-Protecting Group | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Boc | 4-Butenylmagnesium bromide | tert-butyl 3-(but-3-en-1-yl)-3-hydroxypyrrolidine-1-carboxylate | 98 (as the ring-opened aminoketone) | [2] |
| 2 | Boc | 4-Butenylmagnesium bromide | tert-butyl 4-((tert-butyldiphenylsilyl)oxy)-1-(5-hydroxynon-1-en-5-yl)pyrrolidin-2-one | 59 |
Note: The yield in entry 1 refers to the intermediate aminoketone before cyclization.
Discussion on Diastereoselectivity
The addition of a Grignard reagent to N-protected 3-oxopyrrolidine creates a new stereocenter at the C3 position. The diastereoselectivity of this reaction can be influenced by several factors, including the nature of the N-protecting group, the Grignard reagent, and the reaction temperature. While specific diastereomeric ratios for the addition to simple N-Boc-3-oxopyrrolidine are not extensively tabulated in the literature, studies on similar systems suggest that chelation control can play a significant role. The magnesium atom of the Grignard reagent can coordinate with the carbonyl oxygen and the nitrogen atom of the pyrrolidine ring, leading to a preferential attack from one face of the molecule. For instance, in the synthesis of certain bioactive compounds, a (2S,3R) configuration was found to be favorable for activity, indicating the importance of controlling the stereochemical outcome of the Grignard addition.[3]
Visualization of Workflows and Pathways
Experimental Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of N-Boc-3-substituted-3-hydroxypyrrolidine.
Androgen Receptor Signaling Pathway and Antagonism
3-Aryl-3-hydroxypyrrolidine derivatives have been identified as potent antagonists of the androgen receptor (AR), a key driver in prostate cancer.[3] The diagram below illustrates the mechanism of AR signaling and its inhibition by these antagonists.
Caption: Androgen receptor signaling and inhibition by 3-aryl-3-hydroxypyrrolidine antagonists.
Applications in Drug Development
The 3-substituted-3-hydroxypyrrolidine scaffold is a versatile platform for the development of novel therapeutics. A prominent application is in the design of androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer (CRPC).[3]
Androgen Receptor Antagonism:
-
Prostate cancer cell growth is often dependent on androgens, which activate the androgen receptor.[4]
-
AR antagonists competitively bind to the AR, preventing its activation by androgens.
-
This inhibition blocks the downstream signaling cascade that leads to tumor cell proliferation and survival.[4]
-
Novel 3-aryl-3-hydroxypyrrolidine derivatives have shown potent antitumor effects in preclinical models of CRPC, demonstrating their potential as next-generation hormonal therapies.[3]
Conclusion
The Grignard reaction with N-protected 3-oxopyrrolidine is a highly effective and versatile method for the synthesis of a diverse array of 3-substituted-3-hydroxypyrrolidine derivatives. These compounds are valuable building blocks in drug discovery, particularly for the development of novel androgen receptor antagonists. The detailed protocols and understanding of the reaction parameters provided in this application note will aid researchers in the efficient synthesis and exploration of this important class of molecules for therapeutic applications.
References
Application Notes and Protocols for the Synthesis of Pyrrolidine-Containing APIs from Benzyl 3-hydroxypyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of several active pharmaceutical ingredients (APIs) utilizing Benzyl 3-hydroxypyrrolidine-1-carboxylate as a key starting material. The following sections outline the synthetic pathways, experimental procedures, and quantitative data for the preparation of Darifenacin, Solifenacin, Aclidinium Bromide, and Glycopyrrolate.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a versatile chiral building block for the synthesis of these APIs. Its benzyloxycarbonyl (Cbz) protecting group allows for selective manipulation of the pyrrolidine nitrogen, while the hydroxyl group provides a handle for further functionalization, typically through esterification. This document details the common synthetic transformations of this compound, including deprotection, N-alkylation, and esterification, en route to the target APIs.
Key Synthetic Intermediate: (S)-3-Hydroxypyrrolidine
The initial and crucial step in the utilization of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate for many API syntheses is the removal of the Cbz protecting group to yield the free secondary amine, (S)-3-hydroxypyrrolidine. This is most commonly achieved via catalytic hydrogenation.
Experimental Protocol: Deprotection of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate
This protocol describes the removal of the Cbz group using catalytic transfer hydrogenation, a method that avoids the need for a pressurized hydrogen gas apparatus.[1][2]
Materials:
-
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Diatomaceous earth (Celite®)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in methanol (10 mL per gram of substrate).
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred suspension, add formic acid (3.0 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude formate salt of (S)-3-hydroxypyrrolidine.
-
For isolation of the free amine, dissolve the crude salt in water and basify to pH > 9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane) (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-hydroxypyrrolidine.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Catalyst | 10% Pd/C | [1] |
| Hydrogen Source | Formic Acid | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Yield | >95% (for similar Cbz deprotections) | [1] |
Synthesis of Darifenacin
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[3] The synthesis involves the N-alkylation of (S)-3-hydroxypyrrolidine followed by esterification.
Synthetic Pathway
Caption: Synthetic route to Darifenacin.
Experimental Protocols
Step 1: Synthesis of (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinol
This protocol is adapted from procedures for similar N-alkylation reactions.[4]
Materials:
-
(S)-3-Hydroxypyrrolidine
-
5-(2-bromoethyl)-2,3-dihydrobenzofuran
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.2 eq) in acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.0 eq) in acetonitrile to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 2-4 hours, monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinol.
Step 2: Synthesis of Darifenacin
The final step is an esterification reaction.
Materials:
-
(S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinol
-
A suitable activated derivative of 2,2-diphenylacetic acid (e.g., acyl chloride)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve (S)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.
-
Slowly add a solution of the 2,2-diphenylacetic acid derivative (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Darifenacin.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| N-Alkylation | (S)-3-Hydroxypyrrolidine, 5-(2-bromoethyl)-2,3-dihydrobenzofuran | K₂CO₃, Acetonitrile, Reflux, 2h | ~9% (as per a related synthesis) | N/A | [4] |
| Esterification | (S)-1-[...]-3-pyrrolidinol, 2,2-Diphenylacetic acid derivative | Base, DCM, 0°C to RT | N/A | N/A | General |
Synthesis of Solifenacin
Solifenacin is another muscarinic receptor antagonist used for treating overactive bladder. Its core structure is a quinuclidine ring system, which is structurally distinct from pyrrolidine. However, the principles of its synthesis, particularly the esterification step, are relevant. A synthetic route starting from (R)-quinuclidin-3-ol is presented here for illustrative purposes.[5][6]
Synthetic Pathway
Caption: Synthetic route to Solifenacin.
Experimental Protocol
This protocol describes the coupling of (R)-quinuclidin-3-ol with an activated form of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5]
Materials:
-
(R)-Quinuclidin-3-ol
-
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Activation of Tetrahydroisoquinoline: In a fume hood, react (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a phosgene equivalent in an inert solvent like DCM to form the corresponding carbamoyl chloride. This is a hazardous step and requires appropriate safety precautions.
-
Coupling Reaction: In a separate flask, dissolve (R)-quinuclidin-3-ol (1.0 eq) and pyridine (1.5 eq) in DCM.
-
Cool the solution to 0°C and slowly add the solution of the activated tetrahydroisoquinoline derivative (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product to obtain Solifenacin.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| Coupling | (R)-Quinuclidin-3-ol, Activated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Pyridine, Dichloromethane, 0°C to RT | ~51% | >98% | [2] |
Synthesis of Aclidinium Bromide
Aclidinium bromide is a long-acting muscarinic antagonist used for the management of chronic obstructive pulmonary disease (COPD).[7] Its synthesis involves the esterification of (R)-quinuclidin-3-ol followed by quaternization.
Synthetic Pathway
Caption: Synthetic route to Aclidinium Bromide.
Experimental Protocols
Step 1: Synthesis of (R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
This step involves a standard esterification procedure.
Materials:
-
(R)-Quinuclidin-3-ol
-
2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid
-
Esterification coupling agent (e.g., DCC or EDC/DMAP)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
Dissolve 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid (1.0 eq), (R)-quinuclidin-3-ol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add the coupling agent (e.g., DCC, 1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Filter off the urea byproduct and wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Step 2: Synthesis of Aclidinium Bromide
This is a quaternization reaction.[8]
Materials:
-
(R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
-
3-Phenoxypropyl bromide
-
Solvent (e.g., acetonitrile or a ketone)
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add 3-phenoxypropyl bromide (1.2 eq) to the solution.
-
Heat the reaction mixture at a temperature below 100°C and stir until the reaction is complete (precipitation of the product may be observed).[9]
-
Cool the mixture and collect the solid product by filtration.
-
Wash the solid with cold solvent and dry under vacuum to yield Aclidinium Bromide.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| Esterification | (R)-Quinuclidin-3-ol, 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid | Coupling agent, DCM | N/A | N/A | General |
| Quaternization | (R)-quinuclidin-3-yl ester, 3-Phenoxypropyl bromide | Acetonitrile or Ketone, <100°C | N/A | >99% | [9] |
Synthesis of Glycopyrrolate
Glycopyrrolate is an anticholinergic drug used to treat peptic ulcers and to reduce salivation.[10] Its synthesis involves the esterification of N-methyl-3-pyrrolidinol followed by quaternization. The starting material, N-methyl-3-pyrrolidinol, can be readily synthesized from (S)-3-hydroxypyrrolidine.
Synthetic Pathway
Caption: Synthetic route to Glycopyrrolate.
Experimental Protocols
Step 1: Synthesis of N-Methyl-3-pyrrolidinol
This can be achieved via the Eschweiler-Clarke reaction from (S)-3-hydroxypyrrolidine.
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid
Procedure:
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in formic acid (2.5 eq), add formaldehyde solution (1.5 eq) at 0°C.
-
Heat the reaction mixture to 100°C for 2-4 hours.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by distillation to obtain N-methyl-3-pyrrolidinol.
Step 2: Synthesis of N-Methyl-3-pyrrolidinyl cyclopentylmandelate
This esterification can be performed by transesterification.[11]
Materials:
-
N-Methyl-3-pyrrolidinol
-
Methyl cyclopentylmandelate
-
Sodium methoxide
-
Inert solvent (e.g., Toluene)
Procedure:
-
In an inert atmosphere, dissolve methyl cyclopentylmandelate (1.0 eq) and N-methyl-3-pyrrolidinol (1.2 eq) in toluene.
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux and remove the methanol byproduct using a Dean-Stark apparatus.
-
After completion, cool the reaction and wash with water.
-
Dry the organic layer and concentrate to obtain the crude ester.
-
Purify by vacuum distillation or column chromatography.
Step 3: Synthesis of Glycopyrrolate
The final step is the quaternization of the tertiary amine.[11]
Materials:
-
N-Methyl-3-pyrrolidinyl cyclopentylmandelate
-
Methyl bromide
-
Anhydrous solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve the ester intermediate (1.0 eq) in anhydrous acetonitrile.
-
Bubble methyl bromide gas through the solution or add a solution of methyl bromide in a suitable solvent at low temperature.
-
Allow the reaction to proceed at room temperature until precipitation is complete.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain Glycopyrrolate.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Yield | Purity | Reference |
| N-Methylation | (S)-3-Hydroxypyrrolidine | HCHO, HCOOH, 100°C | High | N/A | General |
| Esterification | N-Methyl-3-pyrrolidinol, Methyl cyclopentylmandelate | NaOMe, Toluene, Reflux | N/A | 96% | [11] |
| Quaternization | N-Methyl-3-pyrrolidinyl cyclopentylmandelate, Methyl bromide | Acetonitrile, RT | N/A | N/A | [11] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of pyrrolidine-containing APIs. The protocols outlined in these application notes provide a foundation for researchers in the field of drug discovery and development to synthesize these important therapeutic agents. The key transformations, including Cbz deprotection, N-alkylation, esterification, and quaternization, are fundamental reactions in organic synthesis, and their application in these examples highlights the strategic importance of this chiral building block. Further optimization of the provided reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis process of solifenacin succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medkoo.com [medkoo.com]
- 8. Process for the preparation of aclidinium bromide | Hovione [hovione.com]
- 9. WO2016156836A1 - Process for the preparation of aclidinium bromide - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-hydroxypyrrolidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Formation
Question: I am not observing any product formation, or the yield is significantly lower than expected. What could be the reasons?
Answer: Low or no product formation can stem from several factors related to the reagents and reaction conditions. A systematic check of the following is recommended:
-
Quality of Reagents:
-
3-Hydroxypyrrolidine: Ensure the starting material is pure and dry. The presence of impurities can interfere with the reaction.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is sensitive to moisture and can degrade over time, appearing yellow. Use of fresh or properly stored Cbz-Cl is crucial. Hydrolysis of Cbz-Cl to benzyl alcohol is a common issue.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of benzyl chloroformate. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base: An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting amine, rendering it unreactive. At least two equivalents of a suitable base are recommended.
-
Temperature: While the reaction is often carried out at 0 °C to room temperature, ensure the temperature is appropriate for the specific protocol being followed.
-
Issue 2: Presence of Multiple Spots on Thin Layer Chromatography (TLC)
Question: My TLC plate shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize them?
Answer: The presence of multiple spots on TLC indicates the formation of byproducts. The most common impurities in the synthesis of this compound are:
-
Unreacted 3-Hydroxypyrrolidine: This will appear as a polar spot on the TLC plate.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate, this is a common impurity.
-
Over-alkylation or Di-Cbz Product: While less common with a secondary amine like 3-hydroxypyrrolidine, it's a possibility if primary amine impurities are present or under harsh basic conditions.
-
Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol.
To minimize these byproducts:
-
Use anhydrous solvents and reagents to prevent hydrolysis of Cbz-Cl.
-
Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C).
-
Use a weaker base, such as sodium bicarbonate, to avoid side reactions.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure product after the reaction. What are the recommended purification methods?
Answer: Purification of this compound can typically be achieved by one of the following methods:
-
Silica Gel Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts like benzyl alcohol. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and excess base. Washing the organic layer with a dilute acid solution can help remove any unreacted amine.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of 3-hydroxypyrrolidine with benzyl chloroformate produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this HCl. Without a base, the HCl would protonate the nitrogen of the 3-hydroxypyrrolidine, making it non-nucleophilic and stopping the reaction.
Q2: Can I use a stronger base like sodium hydroxide?
A2: While a strong base like sodium hydroxide can be used, it may promote side reactions, such as the hydrolysis of the benzyl chloroformate. A milder base like sodium bicarbonate or triethylamine is often preferred to minimize the formation of byproducts.
Q3: My benzyl chloroformate has turned yellow. Is it still usable?
A3: Yellowing of benzyl chloroformate indicates potential degradation, likely due to exposure to moisture. While it might still contain active reagent, using degraded Cbz-Cl can lead to lower yields and the formation of more byproducts, primarily benzyl alcohol. For best results, it is recommended to use fresh, colorless benzyl chloroformate.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-hydroxypyrrolidine) and the product (this compound) should be visible. The reaction is complete when the starting material spot has disappeared.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Purity
| Parameter | Condition | Expected Impact on Yield | Expected Impact on Purity |
| Base | Weak Base (e.g., NaHCO₃) | Good | High |
| Strong Base (e.g., NaOH) | Potentially lower | Lower (more byproducts) | |
| Temperature | 0 °C | Good | High |
| Room Temperature | May be slightly higher | Potentially lower | |
| Solvent | Anhydrous | High | High |
| Non-anhydrous | Low | Low | |
| Cbz-Cl Quality | Fresh, Colorless | High | High |
| Old, Yellow | Low | Low |
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages |
| Silica Gel Chromatography | High purity achievable, good for separating closely related compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Can provide very pure crystalline product, scalable. | Product must be a solid, potential for product loss in the mother liquor. |
Experimental Protocols
Synthesis of this compound
-
Materials:
-
3-Hydroxypyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine or Sodium Bicarbonate
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Formation pathways of common byproducts during the synthesis.
Technical Support Center: Purification of Benzyl 3-hydroxypyrrolidine-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Benzyl 3-hydroxypyrrolidine-1-carboxylate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or has very low Rf | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For this compound, a mixture of ethyl acetate and hexanes is commonly used. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and incrementally increase the ethyl acetate concentration. For highly polar impurities or baseline material, a more polar solvent like methanol can be added to the ethyl acetate, typically in low percentages (1-5%). |
| The compound has decomposed on the silica gel. | N-Boc protected amines can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel by pre-treating it with a base like triethylamine (typically 1% triethylamine in the eluent system). Alternatively, use a different stationary phase like alumina (neutral or basic). | |
| Compound elutes too quickly (high Rf), resulting in poor separation | The solvent system is too polar. | Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., decrease the ethyl acetate concentration in a hexane/ethyl acetate mixture). An ideal Rf value for good separation on a column is typically between 0.2 and 0.4. |
| Poor separation of the desired product from impurities (overlapping spots on TLC) | Inappropriate solvent system. | A different solvent system may provide better selectivity. Consider trying mixtures of dichloromethane and methanol, or acetone and hexanes. |
| Column was overloaded with crude material. | The amount of crude material should generally be 1-5% of the mass of the silica gel. For difficult separations, use a lower loading percentage. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| Product fractions are contaminated with a UV-inactive impurity | A non-UV active byproduct has co-eluted with the product. | Stain the TLC plates with a universal stain such as potassium permanganate or vanillin to visualize non-UV active compounds. Adjust the eluent system to separate these impurities. |
| Loss of the N-Boc protecting group during purification | Prolonged exposure to acidic silica gel. | Minimize the time the compound spends on the column. Use of a deactivated silica gel or a different stationary phase like neutral alumina is recommended. Avoid highly acidic eluents. |
| The collected fractions were concentrated at high temperatures. | The N-Boc group can be thermally labile. Concentrate the fractions under reduced pressure at a lower temperature (e.g., below 40°C). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for the elution is a mixture of ethyl acetate and hexanes. Based on structurally similar compounds, a ratio of 30-50% ethyl acetate in hexanes should provide a reasonable elution profile. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q2: How can I determine the best solvent system using TLC?
To find the optimal eluent for column chromatography, test various ratios of ethyl acetate in hexanes on a TLC plate. The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, with good separation from any impurities.
Q3: My compound is still not pure after one column. What should I do?
If your compound is not pure after a single column, you can perform a second column chromatography on the enriched fractions. You might need to use a shallower solvent gradient or a different solvent system to improve the separation of the remaining impurities.
Q4: Can I use a different stationary phase other than silica gel?
Yes, if you suspect your compound is degrading on silica gel, you can use neutral or basic alumina. Alternatively, for highly polar compounds, reversed-phase chromatography using a C18 stationary phase can be an option, though this will require a different (polar) solvent system (e.g., water/acetonitrile or water/methanol).
Q5: How do I load a sample that is not very soluble in the starting eluent?
If your crude sample does not dissolve well in the initial, low-polarity eluent, you can dissolve it in a minimal amount of a stronger solvent (like dichloromethane or ethyl acetate). Then, adsorb this solution onto a small amount of silica gel, evaporate the solvent completely, and dry-load the resulting powder onto the top of your column.
Experimental Protocols
Representative Protocol for Column Chromatography Purification
This protocol is a general guideline for the purification of this compound on a laboratory scale.
1. Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material to be purified.
-
Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Ensure the silica gel bed is compact and level, without any air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the surface during solvent addition.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A stepwise or linear gradient can be used.
-
Collect fractions of a consistent volume in labeled test tubes.
4. Analysis of Fractions:
-
Monitor the elution of the compound by TLC.
-
Spot every few fractions on a TLC plate, elute with a suitable solvent system, and visualize the spots under a UV lamp and/or by staining.
-
Combine the fractions that contain the pure product.
5. Isolation of the Purified Compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator at a temperature below 40°C.
-
Place the resulting purified compound under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Representative TLC and Column Chromatography Parameters
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes | A gradient from 20% to 60% ethyl acetate is a common starting point. |
| Typical Rf of Product | 0.2 - 0.4 | In a 40-50% Ethyl Acetate/Hexanes mixture (estimated). |
| Silica Gel to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for more difficult separations. |
| Detection Method | UV (254 nm), Potassium Permanganate or Vanillin Stain | The benzyl and carbamate groups should be UV active. Staining helps visualize non-UV active impurities. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation.
Technical Support Center: Recrystallization of Benzyl 3-hydroxypyrrolidine-1-carboxylate
This technical support guide provides a comprehensive protocol and troubleshooting advice for the recrystallization of Benzyl 3-hydroxypyrrolidine-1-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol: Recrystallization
This protocol outlines the step-by-step procedure for the purification of this compound by recrystallization. The selection of an appropriate solvent is critical; preliminary solubility tests are highly recommended.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, methanol, or a mixed solvent system like isopropanol/diethyl ether)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Stir bar
-
Watch glass
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Scintillation vial or other suitable container for purified product
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2][3] For polar compounds like this, alcohols such as isopropanol or ethanol are often good starting points.[1] A mixed solvent system, such as isopropanol-ether, has also been noted for recrystallizing pyrrolidine derivatives.[4]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the selected solvent.
-
Continue to add small portions of the solvent until the compound completely dissolves.[2] The goal is to create a saturated solution at the boiling point of the solvent.[2] Using the minimum amount of hot solvent is key to maximizing the yield.[2]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, a hot gravity filtration is necessary.[1][5]
-
To prevent premature crystallization in the funnel, use a stemless funnel and preheat it with hot solvent vapors.[6][7]
-
Place a fluted filter paper in the stemless funnel and pour the hot solution through it into a clean, pre-warmed Erlenmeyer flask.[5]
-
-
Cooling and Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation.[2]
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the crystal yield.[1]
-
-
Crystal Collection:
-
Washing:
-
Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.[1]
-
-
Drying:
-
Dry the purified crystals, for instance, in a vacuum oven at a temperature well below the compound's melting point, to remove any remaining solvent.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Pyrrolidine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | A good starting point for many polar compounds. |
| Ethanol | Polar Protic | 78.37 | Often effective for compounds with hydroxyl groups.[1][8] |
| Methanol | Polar Protic | 64.7 | Highly polar; may require a co-solvent to reduce solubility at room temperature.[1] |
| Isopropanol/Diethyl Ether | Mixed | Variable | The less polar ether can be added to a hot isopropanol solution to induce crystallization.[4] |
| Acetone/Water | Mixed | Variable | A polar aprotic solvent mixed with water can be effective.[1] |
| Water | Highly Polar | 100 | Can be a good choice for some polar organic molecules, potentially leading to very pure crystals.[9] |
Troubleshooting FAQs
Q1: My compound is not dissolving, even with a lot of hot solvent. What should I do?
A1: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures. You should select a more polar solvent or a different solvent system. It's also possible that the insoluble material is an impurity, in which case a hot filtration should be performed after dissolving the desired compound.
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[1][5] To resolve this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add more solvent to decrease the saturation point.[1]
-
Allow the solution to cool much more slowly to encourage proper crystal lattice formation.[1]
-
Consider using a different solvent or solvent system.[1]
Q3: No crystals have formed, even after cooling in an ice bath. What are my next steps?
A3: This is likely due to either using too much solvent or the solution being supersaturated.[10] You can try the following to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution to initiate crystallization.[1][10]
-
Reduce Solvent Volume: If too much solvent was added, you can carefully evaporate some of it off and attempt to recrystallize again.[10]
Q4: The crystals formed very quickly and look like fine powder. Are they pure?
A4: Rapid crystallization can lead to smaller, less pure crystals as impurities can become trapped in the crystal lattice.[1] To obtain purer crystals, you should aim for a slower rate of crystal growth. This can be achieved by dissolving the compound in a slightly larger volume of hot solvent and allowing it to cool more slowly.[1]
Q5: My purified compound still seems to contain colored impurities. How can I remove them?
A5: If your compound is expected to be colorless but retains a color after recrystallization, this is likely due to colored impurities. You can try treating the hot solution with a small amount of activated charcoal before the hot filtration step.[1] The charcoal will adsorb the colored impurities, which can then be removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. CH435286A - Process for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. Recrystallization [wiredchemist.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing Chiral Pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The following guides and frequently asked questions (FAQs) address specific challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered in the synthesis of chiral pyrrolidines, categorized by the type of issue.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst.[1]
-
Solution: Ensure all starting materials and solvents are of high purity and anhydrous. When using air- or moisture-sensitive catalysts, employ strict air-free techniques such as a glovebox or Schlenk line.[2]
-
-
Incorrect Reaction Conditions: Non-optimal temperature, reaction time, or reactant concentrations can lead to poor yields.
-
Solution: Systematically optimize reaction conditions. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]
-
-
Substrate Incompatibility: The chosen synthetic route may not be suitable for the specific substrate.
-
Solution: Review the literature for methods that have been successfully applied to similar substrates. Consider modifying the substrate or exploring alternative synthetic pathways.
-
-
Poor Reagent Quality: Degradation or impurity of reagents can inhibit the reaction.
-
Solution: Use freshly purified reagents and properly stored solvents. Verify the quality of starting materials through appropriate analytical techniques.
-
Problem 2: Poor Enantioselectivity in Asymmetric Catalysis
Possible Causes and Solutions:
-
Ineffective Chiral Ligand or Catalyst: The selected chiral catalyst or ligand may not be optimal for the specific transformation.
-
Solution: Screen a variety of chiral ligands or organocatalysts. For metal-catalyzed reactions, altering the electronic and steric properties of the ligand can significantly impact enantioselectivity.[1]
-
-
Incorrect Metal-to-Ligand Ratio: In metal-catalyzed syntheses, the ratio of the metal precursor to the chiral ligand is crucial for achieving high enantiomeric excess (ee).
-
Solution: Systematically vary the metal-to-ligand ratio to find the optimal conditions for your reaction.[1]
-
-
Suboptimal Solvent: The solvent can have a significant effect on the transition state geometry and, consequently, the enantioselectivity.[1][3]
-
Solution: Screen a range of solvents with varying polarities and steric properties. For instance, in some 1,3-dipolar cycloadditions, switching from polar protic solvents to more sterically hindered alcohols can improve selectivity.[1]
-
-
Inaccurate Analytical Method: An unvalidated chiral HPLC or GC method can provide misleading enantiomeric excess values.
-
Solution: Rigorously validate your analytical method to ensure accurate determination of enantiomeric excess. A resolution greater than 1.5 between enantiomer peaks is generally considered baseline separation.[2]
-
Problem 3: Low Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The polarity and steric bulk of the solvent can greatly influence the geometry of the transition state.
-
Solution: Experiment with different solvents. A systematic screening can reveal the optimal solvent for maximizing the desired diastereomer.[1]
-
-
Incorrect Reaction Temperature: Temperature can affect the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Lowering the temperature may enhance diastereoselectivity, though it might necessitate longer reaction times.[1]
-
-
Inappropriate Catalyst or Catalyst Loading: The nature and concentration of the catalyst can influence the stereochemical outcome.
-
Solution: If applicable, screen different catalysts (e.g., various Lewis acids or organocatalysts) and optimize the catalyst loading.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best synthetic method for my target chiral pyrrolidine?
A1: The choice of method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required stereochemistry. Common and powerful methods include:
-
1,3-Dipolar Cycloaddition: This method is highly effective for constructing the pyrrolidine ring and can generate multiple stereocenters in a single step.[4][5]
-
Michael Addition: Asymmetric Michael additions are widely used, often employing organocatalysts like proline and its derivatives.[3][6]
-
Metal-Catalyzed Reactions: Palladium, copper, and iridium-catalyzed reactions offer versatile routes to various substituted chiral pyrrolidines.[7][8][9]
-
Ring-Closing Metathesis: This is an efficient method for synthesizing pyrrolidine derivatives from acyclic precursors.[10]
Reviewing recent literature for syntheses of analogous compounds is highly recommended to identify the most promising approach.
Q2: What is the impact of solvent choice on yield and stereoselectivity?
A2: Solvents can have a profound impact on both the yield and the stereochemical outcome of a reaction.[1][3] They can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation of catalysts. For example, in some organocatalytic Michael additions, the choice of solvent can dramatically alter both the yield and the enantiomeric excess.[3] Therefore, solvent screening is a critical step in optimizing the synthesis of chiral pyrrolidines.
Q3: My reaction is not reproducible. What are the likely causes?
A3: Poor reproducibility in asymmetric catalysis can stem from several factors:
-
Purity of Reagents and Solvents: Trace impurities can act as catalyst poisons or inhibitors.[2]
-
Handling of Sensitive Reagents: Improper handling of air- and moisture-sensitive catalysts and reagents can lead to their decomposition.[2]
-
Reaction Conditions: Small variations in temperature, concentration, or stirring rate can affect the outcome.
-
Catalyst Quality: Variations in the quality or batch of the catalyst or ligand can lead to inconsistent results.[2]
To ensure reproducibility, it is crucial to use highly pure reagents and solvents, adhere to strict experimental protocols, and carefully control all reaction parameters.[2]
Q4: How can I purify my chiral pyrrolidine product?
A4: Purification of chiral pyrrolidines often involves standard techniques like column chromatography on silica gel.[1] For separating enantiomers or diastereomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase are the methods of choice.[11] In some cases, diastereomeric salt formation and crystallization can be an effective method for resolving enantiomers.[12]
Data Presentation
Table 1: Effect of Solvent on Asymmetric Michael Addition
| Entry | Solvent | Catalyst | Yield (%) | d.r. (%) | ee (%) |
| 1 | CHCl₃ | 6 | - | - | - |
| 2 | Toluene | 6 | - | - | - |
| 3 | THF | 6 | 15 | 30/70 | 4 |
| 4 | Dioxane | 6 | 10 | 40/60 | 6 |
| 5 | CH₃CN | 6 | 20 | 15/85 | 7 |
| 6 | Acetone | 6 | 40 | 5/95 | 8 |
| 7 | CH₂Cl₂ | 12 | 8 | 45/55 | 9 |
| 8 | Toluene | 12 | - | - | - |
| 9 | THF | 12 | - | - | - |
| 10 | Dioxane | 12 | 10 | 40/60 | 10 |
| 11 | CH₃CN | 12 | 20 | 15/85 | 11 |
| 12 | Acetone | 12 | 40 | 5/95 | 12 |
| Data extracted from a study on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.[3] "d.r." refers to the diastereomeric ratio, and "ee" refers to the enantiomeric excess. |
Table 2: Optimization of a Palladium-Catalyzed [3+2] Cycloaddition
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | L1 | Toluene | 25 | 85 | 80 |
| 2 | L2 | THF | 25 | 90 | 85 |
| 3 | L12 | Toluene | 0 | 95 | 92 |
| 4 | L12 | CH₂Cl₂ | 0 | 92 | 90 |
| 5 | L12 | Toluene | -20 | 96 | 95 |
| Illustrative data based on trends observed in palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines.[8] |
Experimental Protocols
General Protocol for 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This protocol is a general guideline for the [3+2] cycloaddition between an azomethine ylide and a dipolarophile.[1]
-
To a 10 mL round-bottomed flask, add the imine precursor (e.g., an isatin derivative, 1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).
-
Add the catalyst (e.g., a chiral metal-ligand complex, 4 mol%) to the mixture.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if a magnetic catalyst is used, separate it with an external magnet. Otherwise, proceed directly to workup.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for chiral pyrrolidine synthesis.
Caption: Key factors influencing stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yield in Mitsunobu reaction of hindered alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the Mitsunobu reaction, with a particular focus on sterically hindered alcohols.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction with a hindered secondary alcohol is giving a low yield. What are the most common causes?
Low yields in Mitsunobu reactions involving sterically hindered alcohols are a frequent issue. The primary reason is the sterically demanding environment of the alcohol, which impedes the crucial S\textsubscript{N}2 displacement of the activated hydroxyl group by the nucleophile.[1] Several factors can contribute to this:
-
Steric Hindrance: The bulky nature of the alcohol can slow down or prevent the formation of the key alkoxyphosphonium salt intermediate.
-
Insufficiently Acidic Nucleophile: The nucleophile must have a pKa of approximately 13 or lower to effectively protonate the betaine intermediate formed from the reaction of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD).[2][3] If the nucleophile is not acidic enough, side reactions can occur.
-
Side Reactions: Common side reactions include the formation of an undesired ether by the reaction of the azodicarboxylate byproduct with the activated alcohol.[2]
-
Reagent Purity and Order of Addition: The purity of reagents, especially the azodicarboxylate, is critical. The order in which reagents are added can also significantly impact the reaction's success.[2][4]
Q2: How can I improve the yield of my Mitsunobu reaction with a hindered alcohol?
Several strategies can be employed to enhance the yield of the Mitsunobu reaction with sterically challenging substrates:
-
Use a More Acidic Nucleophile: Employing a more acidic pronucleophile can significantly improve yields. For instance, 4-nitrobenzoic acid is often more effective than benzoic acid for the inversion of hindered alcohols like menthol.[5][6]
-
Optimize the Azodicarboxylate: While diethyl azodicarboxylate (DEAD) is common, other azodicarboxylates may offer advantages. Diisopropyl azodicarboxylate (DIAD) is often used interchangeably.[2] For less acidic nucleophiles, 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be a better choice due to the stronger basicity of its betaine intermediate.[2] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) facilitates easier byproduct removal.[2]
-
Modify the Phosphine Reagent: Resin-bound triphenylphosphine can simplify purification by allowing the removal of the phosphine oxide byproduct through filtration.[2] Alternatively, combining the phosphine and azodicarboxylate into a single phosphorane reagent, such as (cyanomethylene)trimethylphosphorane (CMMP) or (cyanomethylene)tributylphosphorane (CMBP), can be effective.[2]
-
Adjust the Order of Reagent Addition: If the standard procedure (adding the azodicarboxylate last) fails, pre-forming the betaine intermediate may be beneficial. This involves adding the azodicarboxylate to the triphenylphosphine at 0°C, followed by the addition of the alcohol and then the nucleophile.[2][4]
-
Solvent and Temperature: Tetrahydrofuran (THF) is a commonly used solvent.[2][6] In some cases, particularly with hindered substrates, higher temperatures may be required. Microwave-assisted heating has also been reported to promote the reaction.[4]
Q3: Are there any alternatives to the standard PPh₃/DEAD reagent combination for hindered alcohols?
Yes, several alternative reagent systems have been developed to address the challenges posed by hindered alcohols:
-
(Cyanomethylene)tributylphosphorane (CMBP): This ylide acts as both the reducing agent and the base, simplifying the reaction mixture. The byproducts are acetonitrile and tributylphosphine oxide.[2]
-
Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The hydrazine byproduct from DCAD can be easily removed by filtration and recycled, offering a more sustainable approach.[2]
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): This reagent is particularly useful when dealing with weakly acidic nucleophiles.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Alcohol
| Potential Cause | Troubleshooting Step | Rationale |
| Steric hindrance | Increase reaction temperature or use microwave heating.[4] | Provides the necessary activation energy to overcome the steric barrier. |
| Switch to a more reactive azodicarboxylate like ADDP.[2] | The resulting betaine is a stronger base, facilitating the reaction. | |
| Low nucleophilicity | Use a more acidic nucleophile (e.g., 4-nitrobenzoic acid).[6] | A more acidic nucleophile more readily protonates the betaine intermediate. |
| Incorrect order of addition | Pre-form the betaine by mixing PPh₃ and the azodicarboxylate before adding the alcohol and nucleophile.[2][4] | Can be more effective for challenging substrates. |
| Reagent degradation | Use freshly opened or purified reagents, particularly the azodicarboxylate. | Azodicarboxylates can degrade over time, leading to lower reactivity. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Step | Rationale |
| Elimination product (alkene) | Hindered substrate and/or basic conditions. | Use less basic reagents and milder reaction conditions. | Minimizes E2 elimination pathways. |
| Ether from azodicarboxylate | The nucleophile is not acidic or nucleophilic enough.[2] | Use a more acidic pronucleophile. | A more reactive nucleophile will outcompete the azodicarboxylate byproduct. |
| Change the order of addition to pre-form the betaine.[2] | This can favor the desired reaction pathway. |
Quantitative Data Summary
The following table summarizes the impact of different nucleophiles on the yield of the Mitsunobu inversion of a hindered alcohol, (-)-menthol.
| Nucleophile | Azodicarboxylate | Solvent | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | DEAD | THF | - | 27 | [6] |
| 4-Nitrobenzoic Acid | DEAD | THF | 2-5 hours | 65-75 | [6] |
| 4-Nitrobenzoic Acid | DEAD | THF | Not specified | >75 (optimized) | [6] |
| Formic Acid/DCC | - | Toluene (reflux) | 20-92 hours | 80 | [6] |
Key Experimental Protocols
Protocol 1: Mitsunobu Inversion of a Hindered Secondary Alcohol using 4-Nitrobenzoic Acid
This protocol is adapted from a procedure for the inversion of (-)-menthol.[6]
Materials:
-
Hindered secondary alcohol (e.g., (-)-menthol)
-
4-Nitrobenzoic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a three-necked round-bottomed flask equipped with a stirrer, nitrogen inlet, and thermometer, add the hindered alcohol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF.
-
Cool the mixture in an ice bath.
-
Slowly add diethyl azodicarboxylate (4.0 eq) dropwise, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Shorter reaction times of 2-5 hours can provide yields in the range of 65-75%.[6] For higher yields, the reaction may be stirred for longer periods.
-
Upon completion, the solvent is removed under reduced pressure. The removal of all residual THF is crucial for the subsequent purification.[6]
-
The crude product is then purified to remove the triphenylphosphine oxide and the hydrazide byproduct. This can be achieved by precipitation or chromatography.
Visualizations
Mitsunobu Reaction Cycle
References
- 1. purechemistry.org [purechemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Mitsunobu Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Mitsunobu reaction.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide can be difficult to separate from reaction products due to its high polarity and its tendency to co-purify with the desired compound, especially on a large scale where traditional column chromatography is not always feasible.[1][2]
Q2: What are the primary strategies for removing TPPO from a Mitsunobu reaction?
A2: The main strategies for TPPO removal include:
-
Precipitation/Crystallization: This method relies on the poor solubility of TPPO in certain non-polar solvents or the formation of insoluble co-crystals.[1][3][4]
-
Complexation with Metal Salts: Certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), form insoluble complexes with TPPO, which can then be removed by filtration.[5][6][7]
-
Chromatography: A silica plug filtration can be effective for non-polar products.[5][8][9][10]
-
Acid-Base Extraction: If the product has a basic nitrogen group, it can be protonated with an acid (e.g., HCl) and extracted into an aqueous layer, leaving the TPPO in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.[11]
-
Scavenger Resins: Polymer-supported reagents, such as Merrifield resin, can be used to trap TPPO, which is then removed by filtration.[6]
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal method depends on the properties of your desired product, including its polarity, stability, and solubility, as well as the reaction solvent and scale. The flowchart below provides a general decision-making framework.
Caption: Decision workflow for selecting a TPPO removal strategy.
Troubleshooting Guide
Issue 1: My product is co-precipitating with the TPPO-metal salt complex.
-
Possible Cause: The concentration of your reaction mixture may be too high, or you may be using an excess of the precipitating agent.
-
Solution:
-
Adjust Concentration: Try diluting the reaction mixture with more of the chosen solvent before adding the metal salt.
-
Optimize Stoichiometry: Titrate the amount of metal salt used. Use just enough to precipitate the majority of the TPPO without causing significant product loss. A 2:1 ratio of ZnCl₂ to TPPO is often a good starting point.[7]
-
Temperature Control: Ensure the precipitation is carried out at room temperature, as cooling may decrease the solubility of your product.
-
Issue 2: The metal salt precipitation is ineffective in my reaction solvent (e.g., THF).
-
Possible Cause: The effectiveness of metal salt complexation is highly solvent-dependent. ZnCl₂ and MgCl₂ are often ineffective in ethereal solvents like THF.[6]
-
Solution:
-
Solvent Exchange: If possible, perform a solvent exchange to a more suitable solvent like ethanol, ethyl acetate, or toluene before precipitation.[6]
-
Use an Alternative Salt: Anhydrous calcium bromide (CaBr₂) has been shown to be highly effective for removing TPPO from THF solutions, with reported removal efficiencies of 95-98%.[6]
-
Issue 3: When I try to remove TPPO by crystallization with a non-polar solvent, my product oils out.
-
Possible Cause: The product may have intermediate polarity and is not soluble enough in the non-polar solvent, or the solvent is being added too quickly.
-
Solution:
-
Slow Addition: Add the non-polar solvent (e.g., hexanes, pentane) dropwise and slowly to a concentrated solution of your crude product in a solvent like diethyl ether, preferably while cooling in an ice bath.[12] This gradual change in solvent polarity can promote selective crystallization of TPPO.
-
Sonication: Sonication of the mixture can sometimes help to induce crystallization and prevent oiling out.[13]
-
Issue 4: TPPO is eluting with my product during silica plug filtration.
-
Possible Cause: The eluting solvent is too polar.
-
Solution:
-
Use a Less Polar Solvent: Start with a highly non-polar solvent like pentane or hexane to elute your product, leaving the more polar TPPO adsorbed on the silica.[5][8][9][10] You can then gradually increase the polarity to wash out the TPPO if necessary.
-
Repeat the Filtration: Sometimes, a single filtration is not sufficient. Repeating the process 2-3 times may be necessary to remove the majority of the TPPO.[5][8][9]
-
Quantitative Data Summary
The following table summarizes the effectiveness of various chromatography-free precipitation methods for TPPO removal.
| Method | Reagent | Solvent | TPPO Removal Efficiency | Reference |
| Co-precipitation | Cooling of reaction mixture | Toluene | >85% of TPPO and H₂DIAD | [6] |
| Complexation | ZnCl₂ (2 equiv.) | Ethanol | >90% | [7] |
| Complexation | Anhydrous CaBr₂ | THF | 95-98% | [6] |
| Complexation | Anhydrous CaBr₂ | 2-MeTHF / MTBE | 99% | [6] |
Key Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride
This protocol is adapted from the method described by Weix and coworkers and is effective in polar solvents.[7]
Workflow Diagram:
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Methodology:
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After completion of the Mitsunobu reaction and an appropriate aqueous workup, remove the organic solvent under reduced pressure. Dissolve the crude residue in a minimal amount of ethanol at room temperature.
-
Precipitation: To the ethanolic solution of the crude product, add the 1.8 M ZnCl₂ solution. The amount added should correspond to approximately 2 equivalents of ZnCl₂ relative to the theoretical amount of TPPO. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7]
-
Stirring and Filtration: Stir the mixture at room temperature. Scraping the sides of the flask can help to induce precipitation. Once precipitation is complete, collect the solid by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.
Protocol 2: Removal of TPPO by Crystallization from a Mixed Solvent System
This method is suitable for non-polar, stable products.[5][12]
Workflow Diagram:
Caption: Workflow for TPPO removal by crystallization.
Methodology:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or semi-solid.
-
Dissolution: Dissolve the residue in a minimal amount of diethyl ether.
-
Crystallization: Cool the solution in an ice bath. Slowly, and with stirring, add a non-polar solvent such as pentane or hexane dropwise. TPPO should begin to precipitate as a white solid.[12]
-
Filtration: Once precipitation appears complete, filter the mixture to remove the solid TPPO.
-
Isolation: The filtrate, which contains the desired product, can then be concentrated. For higher purity, the filtrate can be directly loaded onto a silica gel column for further purification.[12]
Protocol 3: Co-precipitation of TPPO with the Hydrazine Byproduct
This large-scale feasible, chromatography-free process takes advantage of the co-crystallization of TPPO with the reduced azodicarboxylate byproduct (e.g., diisopropyl hydrazinedicarboxylate, H₂DIAD).[1][4][6]
Workflow Diagram:
Caption: Workflow for co-precipitation of TPPO and hydrazine byproduct.
Methodology:
-
Reaction Solvent: Perform the Mitsunobu reaction in a solvent that promotes precipitation of the TPPO-hydrazine complex upon cooling, such as toluene.[1][4]
-
Precipitation: Upon completion of the reaction, cool the reaction mixture (e.g., to between -5 and 0 °C) with continuous stirring to induce the precipitation of the TPPO-H₂DIAD complex.[4]
-
Filtration: Filter the cold reaction mixture to remove the precipitated solid complex.
-
Product Isolation: The desired product can then be isolated from the filtrate by concentration and, if necessary, crystallization from a suitable solvent like isopropyl alcohol (IPA).[1][4]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. scientificupdate.com [scientificupdate.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shenvilab.org [shenvilab.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
Common impurities in commercial Benzyl 3-hydroxypyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Benzyl 3-hydroxypyrrolidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in commercial this compound typically arise from the synthetic route, which commonly involves the reaction of 3-hydroxypyrrolidine with benzyl chloroformate. These impurities can be categorized as follows:
-
Starting Materials: Unreacted 3-hydroxypyrrolidine.
-
Reagent-Related Impurities: Residual benzyl chloroformate and its degradation products such as benzyl alcohol and benzyl chloride.
-
Side-Reaction Byproducts: Dibenzyl carbonate, formed from the reaction of benzyl chloroformate with benzyl alcohol, and potentially over-alkylated products.
Q2: How can I assess the purity of my batch of this compound?
A2: The most common method for assessing the purity of this compound is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR).
Q3: What are the typical acceptance criteria for purity?
A3: For research purposes, a purity of >95% is often acceptable. However, for applications in drug development and other sensitive areas, a purity of >98% or even >99% is typically required. The specific limits for individual impurities are usually set based on their potential toxicity and reactivity.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: An unexpected peak is observed in my HPLC chromatogram.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination | Ensure that all glassware is scrupulously clean. Use fresh, HPLC-grade solvents for mobile phase preparation and sample dilution. |
| Unidentified Impurity | Refer to the table of common impurities below. If possible, obtain standards of the suspected impurities to confirm their retention times. |
| Ghost Peaks | Ghost peaks can arise from late-eluting compounds from a previous injection. Ensure your gradient is sufficient to elute all components and include a column wash step after each run. |
| Degradation of the Analyte | This compound can be susceptible to hydrolysis. Prepare samples fresh and avoid prolonged storage in solution. |
Table 1: Common Impurities and their Typical HPLC Elution Order
| Impurity | Typical Relative Retention Time (RRT) | Notes |
| 3-Hydroxypyrrolidine | Early eluting | Highly polar |
| Benzyl Alcohol | ~0.6-0.8 | More polar than the main compound |
| Benzyl Chloride | ~1.1-1.3 | Less polar than the main compound |
| Benzyl Chloroformate | ~1.2-1.4 | Similar polarity to Benzyl Chloride |
| Dibenzyl Carbonate | >1.5 | The least polar of the common impurities |
Note: RRTs are relative to the main peak of this compound and are approximate. Actual values will depend on the specific HPLC method.
Issue: Poor peak shape (tailing or fronting).
Possible Causes & Solutions:
-
Column Overload: Reduce the injection volume or the concentration of the sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities. Adjusting the pH with a suitable buffer can improve peak shape.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time. Replace the column if other troubleshooting steps fail.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Troubleshooting logic for identifying unexpected peaks.
Technical Support Center: Improving Diastereoselectivity in Pyrrolidine Synthesis
Welcome to the technical support center for diastereoselective pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereochemical control in their synthetic routes. Pyrrolidines are a critical structural motif in numerous pharmaceuticals and natural products, making their stereoselective synthesis a key challenge in modern organic chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?
A1: Diastereoselectivity is primarily governed by the relative energies of the transition states leading to the different diastereomeric products. Key factors include:
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of a specific diastereomer.
-
Reagent/Catalyst Control: The choice of catalysts (e.g., Lewis acids, organocatalysts), or chiral auxiliaries can favor the formation of a particular diastereomer.[3]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways.[3] Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between transition states.[3]
-
Intermediate Geometry: The geometry of key intermediates, such as N-acyliminium ions or chelated transition states, plays a crucial role in determining which face is more accessible to nucleophiles.[3]
Q2: I am observing a low diastereomeric ratio (d.r.). What are the common troubleshooting steps?
A2: A low diastereomeric ratio suggests a small energy difference between the competing transition states. To improve the d.r., consider the following:
-
Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states.[3]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. Experimenting with a range of both polar and non-polar solvents is advisable.[3]
-
Vary the Catalyst/Reagent: If using a Lewis acid, try alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[3] For organocatalytic reactions, screening different catalyst scaffolds (e.g., proline derivatives, cinchona alkaloids) can be beneficial.[4][5]
-
Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation. The nature of the nitrogen protecting group is often critical for stereochemical control.[3]
-
Check Reagent Purity: Impurities, especially water, can interfere with catalysis, particularly with Lewis acids, and reduce selectivity.[3]
Q3: How do chiral auxiliaries function to control diastereoselectivity?
A3: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. They exert their influence by creating a chiral environment that favors the approach of a reagent from a specific direction, leading to the formation of one diastereomer over the other. The N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition and addition reactions to imines for the synthesis of chiral pyrrolidines.[6] After the desired stereocenter(s) are set, the auxiliary is cleaved to yield the enantioenriched product.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Possible Causes & Solutions:
-
Suboptimal Solvent: The polarity and steric bulk of the solvent can significantly influence the transition state geometry.
-
Solution: Screen a range of solvents. In some 1,3-dipolar cycloadditions of azomethine ylides, moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol has been shown to improve diastereoselectivity.[7]
-
-
Incorrect Catalyst or Catalyst Loading: The nature of the catalyst and its concentration can dramatically impact the stereochemical course of the reaction.[7]
-
Solution: If using a metal catalyst, screen different metal salts (e.g., Ag, Cu) and chiral ligands.[7] For organocatalytic cycloadditions, evaluate different catalyst families. Optimize the catalyst loading, as both too little and too much can be detrimental.
-
-
Unfavorable Reaction Temperature: The reaction may not be at the optimal temperature to maximize the energy difference between diastereomeric transition states.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature often enhances selectivity, though it may require longer reaction times.[3]
-
Problem 2: Incorrect Diastereomer Formation in Reductive Amination/Cyclization Sequences
Possible Causes & Solutions:
-
Non-selective Reducing Agent: The choice of hydride source can significantly influence the facial selectivity of the reduction of an imine or iminium intermediate.
-
Solution: Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[3] The steric bulk and coordination properties of the hydride source are key.
-
-
Equilibration of Intermediates: The stereocenter(s) may be epimerizing under the reaction conditions.
-
Solution: Modify the reaction conditions to suppress equilibration. This could involve using a non-coordinating solvent, changing the counter-ion, or running the reaction at a lower temperature.
-
Data on Diastereoselective Pyrrolidine Synthesis Methods
| Method | Catalyst/Auxiliary | Key Transformation | Diastereomeric Ratio (d.r.) | Yield | Reference |
| Organocatalytic Cascade Reaction | Cinchona alkaloid-derived carbamate | Aza-Henry/Aza-Michael Cyclization | Single isomer | 50-95% | [4][8][9] |
| Yb(OTf)₃ Catalyzed Three-Component Reaction | Yb(OTf)₃ | Cycloaddition of imines | 93:7 (cis/trans) | 96% | [10] |
| Copper-Promoted Aminooxygenation | Copper(II) | Intramolecular Aminooxygenation | >20:1 (cis) | 76-97% | [11][12] |
| Chiral Sultam Directed Cycloaddition | Oppolzer's Chiral Sultam | 1,3-Dipolar Cycloaddition | High | N/A | [13] |
| Chiral N-tert-Butanesulfinyl Imine Addition | N/A (Chiral Auxiliary) | Addition of Grignard Reagents | High | N/A | [6] |
| Palladium-Catalyzed Difunctionalization | Palladium(II) with Chiral Ligand | Intramolecular Aminopalladation | High | N/A | [14] |
Experimental Protocols
General Procedure for Yb(OTf)₃-Catalyzed Synthesis of cis-2,5-Disubstituted Pyrrolidines[3][10]
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the aldehyde (1.0 equiv), a primary amine (1.0 equiv), and Yb(OTf)₃ (10 mol%) in dry toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup, extracting the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine.
General Procedure for Organocatalytic Synthesis of Polysubstituted Pyrrolidines via Cascade Reaction[4][9]
Note: The specific Cinchona alkaloid-derived catalyst and reaction conditions may vary depending on the substrates.
-
To a solution of the nitroalkene (1.0 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) at the desired temperature (e.g., room temperature or below), add the Cinchona alkaloid-derived organocatalyst (typically 5-20 mol%).
-
Add the Michael acceptor (e.g., an α,β-unsaturated aldehyde or ketone) (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction may be quenched or directly purified.
-
Purify the crude product by column chromatography on silica gel to yield the highly functionalized pyrrolidine.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Competing transition states in a [3+2] cycloaddition.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl vs. Boc Protection for 3-Hydroxypyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxypyrrolidine, a crucial chiral building block in medicinal chemistry and pharmaceutical development, necessitates the use of protecting groups for the secondary amine. The choice of protecting group is critical as it influences the overall efficiency, yield, and compatibility with subsequent synthetic steps. This guide provides an objective, data-driven comparison between two of the most common N-protecting groups: Benzyl (Bn) and tert-butyloxycarbonyl (Boc).
Introduction to Protection Strategies
The secondary amine of 3-hydroxypyrrolidine is nucleophilic and can interfere with reactions targeting the hydroxyl group or other functionalities. Protection masks the amine's reactivity, allowing for selective transformations elsewhere in the molecule. The ideal protecting group is one that is introduced in high yield, is stable to a wide range of reaction conditions, and can be removed selectively and efficiently under mild conditions.
N-Benzyl (Bn) protection involves attaching a benzyl group to the nitrogen atom. This is typically achieved through reductive amination or by reaction with a benzyl halide. The Bn group is known for its robustness under a variety of non-reductive conditions.
N-tert-butyloxycarbonyl (Boc) protection involves the introduction of the Boc group, usually via di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to basic, nucleophilic, and hydrogenolytic conditions but is readily cleaved under acidic conditions.
The orthogonality of these two groups—meaning one can be removed without affecting the other—is a significant advantage in complex, multi-step syntheses.[1]
Comparative Analysis of Synthetic Pathways
The synthesis of N-protected 3-hydroxypyrrolidine can be approached from various starting materials. The choice between Boc and Benzyl protection often depends on the specific synthetic route and the conditions required for subsequent transformations.
Caption: General synthetic routes for Benzyl and Boc-protected 3-hydroxypyrrolidine.
Quantitative Data Comparison
The following table summarizes key quantitative metrics for the protection and deprotection steps associated with Benzyl and Boc groups in the context of 3-hydroxypyrrolidine synthesis. Data is consolidated from various reported procedures.
| Parameter | N-Benzyl (Bn) Protection | N-Boc (Boc) Protection |
| Protection Yield | Generally high, with specific examples reporting up to 89%.[2] | Typically >95% when starting from 3-hydroxypyrrolidine.[3] |
| Protection Reagents | Benzylamine, Benzyl bromide, NaBH(OAc)₃, H₂/Catalyst.[2][4] | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., TEA, NaOH).[3] |
| Protection Conditions | Varies: Reductive amination (rt), Cyclization (heat).[4] | Room temperature, 1-16 hours.[5] |
| Deprotection Method | Catalytic Hydrogenolysis.[1][6] | Acidolysis.[5] |
| Deprotection Reagents | H₂, Pd/C, Pd(OH)₂/C.[7] | Trifluoroacetic acid (TFA), HCl in Dioxane/MeOH.[5] |
| Deprotection Conditions | Room temperature to 60°C, 1-50 atm H₂.[7] | 0°C to room temperature, 1-4 hours.[5] |
| Deprotection Yield | Generally high (>90%), but can be slowed by product inhibition.[6] | High (>95%), but substrate dependent.[8] |
| Key Stability | Stable to acids, bases, and nucleophiles.[1] | Stable to bases, nucleophiles, and hydrogenolysis. |
| Key Lability | Labile to catalytic hydrogenation.[1] | Labile to strong acids.[5] |
| Potential Side Reactions | Over-reduction of other functional groups (e.g., alkynes). | Dehydration of the 3-hydroxyl group under harsh acidic conditions.[5] |
Experimental Protocols
Synthesis of (R)-N-Boc-3-hydroxypyrrolidine
This protocol outlines the protection of commercially available (R)-3-hydroxypyrrolidine.
-
Reaction Setup : Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water.
-
Base Addition : Add a base, such as triethylamine (1.5 eq) or sodium hydroxide.
-
Boc Anhydride Addition : Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up : Upon completion, perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product is often pure enough for subsequent steps, or it can be purified by flash column chromatography.
Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine
This protocol is adapted from a patented procedure starting from a chiral precursor.[2]
-
Precursor Synthesis : Prepare the starting material, (S)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile.
-
Hydrogenation & Cyclization : To a high-pressure reactor, add the starting material (100 g) dissolved in methanol (500 mL) and Raney-Ni (25 g) suspended in methanol (500 mL). Heat the mixture to 100 °C and stir for 2 hours under 5 bar of hydrogen pressure.
-
Work-up : Cool the reaction solution to room temperature and filter through celite to remove the catalyst.
-
Benzylation : To the filtrate, add NaOH (34.2 g) and then benzyl chloride (65.0 g) dropwise.
-
Isolation : After reaction completion, perform an appropriate work-up and purification to yield the target compound. An 89% yield has been reported for this transformation.[2]
Deprotection of N-Boc-3-hydroxypyrrolidine (Acidolysis)
This protocol uses trifluoroacetic acid for Boc removal.[5]
-
Reaction Setup : Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to 0 °C in an ice bath.
-
Acid Addition : Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution.
-
Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up : Remove the solvent and excess TFA under reduced pressure.
-
Neutralization : Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or a basic ion-exchange resin) to obtain the free amine.
Deprotection of N-Benzyl-3-hydroxypyrrolidine (Hydrogenolysis)
This is a standard protocol for N-benzyl deprotection.[7]
-
Reaction Setup : Dissolve N-Benzyl-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition : Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution. For more difficult debenzylations, 20% Pd(OH)₂/C (Pearlman's catalyst) can be more effective.[7]
-
Hydrogenation : Subject the mixture to a hydrogen atmosphere (from a balloon at 1 atm to higher pressures in a Parr shaker).
-
Reaction : Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). The addition of a small amount of acid, like acetic acid, can sometimes accelerate the reaction.[9]
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxypyrrolidine.
Decision-Making Workflow
Choosing the right protecting group is contingent on the overall synthetic strategy. The following workflow illustrates key decision points for selecting between Benzyl and Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Synthons for 3-Hydroxypyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypyrrolidine motif is a cornerstone in medicinal chemistry, forming the chiral backbone of numerous pharmaceuticals. The stereochemistry at the C-3 position is often critical for biological activity, making the selection of an appropriate chiral synthon a pivotal decision in the synthetic strategy. This guide provides an objective comparison of common chiral synthons for the synthesis of 3-hydroxypyrrolidine, supported by experimental data to aid in the selection of the most suitable starting material for your research and development needs.
Introduction to Chiral Synthons for 3-Hydroxypyrrolidine
Chiral 3-hydroxypyrrolidine and its derivatives are essential intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral, antibacterial, and central nervous system-targeting drugs. The enantiopurity of these intermediates is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The primary strategies for obtaining enantiomerically pure 3-hydroxypyrrolidine involve the use of synthons from the "chiral pool," such as L-malic acid, L-glutamic acid, and tartaric acid, or through asymmetric synthesis methodologies like chemoenzymatic and photoenzymatic approaches.
This guide will delve into the synthetic routes originating from these key starting materials, presenting a comparative analysis of their efficiency, stereoselectivity, and practicality.
Comparison of Synthetic Routes and Performance
The choice of a chiral synthon is often a trade-off between factors such as the number of synthetic steps, overall yield, enantiomeric purity, and the cost and availability of the starting material. The following table summarizes the quantitative data for the synthesis of chiral 3-hydroxypyrrolidine from various common synthons.
| Chiral Synthon | Target Enantiomer | Key Steps | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reagents | Reference(s) |
| L-Malic Acid | (S)-3-Hydroxypyrrolidine | Imide formation, Reduction | ~50-60% | >99% | Benzylamine, NaBH₄/I₂ | [1] |
| L-Glutamic Acid | (S)-3-Hydroxypyrrolidine | Diazotization, Reduction, Cyclization, Reduction | ~35-45% | >99% | NaNO₂, H₂SO₄, BH₃·THF | [2][3] |
| Racemic Precursor | (R)- or (S)-3-Hydroxypyrrolidone | Enzymatic Resolution | ~45% (for each enantiomer) | >99% | Pseudomonas cepacia Lipase | [4] |
| Pyrrolidine | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | Photo-oxidation, Enzymatic Reduction | up to 90% (conversion) | >99% | Photosensitizer, KRED | [5] |
Synthetic Strategies and Logical Workflow
The selection of a synthetic route is guided by several factors, including the desired enantiomer, scale of synthesis, and available resources. The following diagram illustrates a logical workflow for choosing a suitable chiral synthon.
Detailed Discussion of Synthetic Routes
From L-Malic Acid
The synthesis of (S)-3-hydroxypyrrolidine from L-malic acid is a well-established and reliable method. The common route involves the condensation of L-malic acid with benzylamine to form (S)-N-benzyl-3-hydroxysuccinimide, followed by reduction of the imide and one of the carbonyl groups. The use of sodium borohydride in the presence of iodine has been reported to be an effective reducing agent for this transformation. This method generally provides high enantiomeric purity as the stereocenter from L-malic acid is retained throughout the synthesis.
From L-Glutamic Acid
L-glutamic acid is an inexpensive and readily available chiral starting material. The synthetic sequence to (S)-3-hydroxypyrrolidine involves the diazotization of L-glutamic acid to afford a lactone, which is then reduced and cyclized. A subsequent reduction of the resulting pyrrolidinone yields the desired product. While this route involves more steps compared to the malic acid route and the overall yield may be lower, the low cost of the starting material makes it an attractive option for large-scale synthesis.
Chemoenzymatic Synthesis
Chemoenzymatic methods offer a powerful approach to obtain enantiomerically pure 3-hydroxypyrrolidines, often starting from a racemic mixture. One common strategy involves the synthesis of a racemic N-substituted-3-acetoxypyrrolidin-2-one, followed by kinetic resolution using a lipase, such as from Pseudomonas cepacia. The enzyme selectively hydrolyzes one enantiomer of the acetate, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol, both with high enantiomeric excess. This method is particularly advantageous for its high stereoselectivity.
Photoenzymatic Synthesis
A more recent and innovative approach is the one-pot photoenzymatic synthesis. This method can start from achiral and inexpensive pyrrolidine. The process involves a photochemical C-H oxidation to generate a pyrrolidinone intermediate, which is then asymmetrically reduced by a ketoreductase (KRED) enzyme to afford the chiral N-Boc-3-hydroxypyrrolidine. This one-pot process is highly efficient, with reported high conversions and excellent enantioselectivity.[5]
Experimental Protocols
Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Malic Acid
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of (S)-N-Benzyl-3-hydroxysuccinimide
-
Materials: L-Malic acid, Benzylamine.
-
Procedure:
-
A mixture of L-malic acid (1.0 eq) and benzylamine (1.1 eq) is heated at 180-190 °C for 2-3 hours, with continuous removal of water.
-
The reaction mixture is cooled to room temperature, and the resulting solid is recrystallized from ethanol to afford (S)-N-benzyl-3-hydroxysuccinimide.
-
Step 2: Reduction to (S)-N-Benzyl-3-hydroxypyrrolidine
-
Materials: (S)-N-Benzyl-3-hydroxysuccinimide, Sodium borohydride (NaBH₄), Iodine (I₂), Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of (S)-N-benzyl-3-hydroxysuccinimide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, sodium borohydride (4.0 eq) is added portion-wise.
-
A solution of iodine (2.0 eq) in THF is added dropwise to the mixture at 0 °C.
-
The reaction mixture is then refluxed for 6-8 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol, followed by 2N HCl.
-
The mixture is basified with aqueous NaOH and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give (S)-N-benzyl-3-hydroxypyrrolidine.
-
Chemoenzymatic Resolution of (±)-N-Benzyl-3-acetoxypyrrolidin-2-one
This protocol is based on the use of Pseudomonas cepacia lipase.[4]
-
Materials: Racemic N-benzyl-3-acetoxypyrrolidin-2-one, Pseudomonas cepacia lipase (immobilized), Phosphate buffer, Organic solvent (e.g., diisopropyl ether).
-
Procedure:
-
To a solution of racemic N-benzyl-3-acetoxypyrrolidin-2-one in diisopropyl ether, is added a phosphate buffer (pH 7.0) and immobilized Pseudomonas cepacia lipase.
-
The mixture is stirred at a controlled temperature (e.g., 30 °C) and the reaction is monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion.
-
The enzyme is filtered off, and the two phases are separated.
-
The organic phase contains the unreacted (S)-N-benzyl-3-acetoxypyrrolidin-2-one.
-
The aqueous phase is extracted with an organic solvent to isolate the (R)-N-benzyl-3-hydroxypyrrolidin-2-one.
-
Both products can be further purified by column chromatography.
-
One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine
This protocol is a summary of the innovative one-pot procedure.[5]
-
Materials: Pyrrolidine, N-Boc anhydride (Boc₂O), Photosensitizer (e.g., 9-mesityl-10-methylacridinium perchlorate), Ketoreductase (KRED), NADPH, Glucose dehydrogenase (for cofactor regeneration), Glucose.
-
Procedure:
-
In a suitable solvent (e.g., acetonitrile/water), pyrrolidine, the photosensitizer, and Boc₂O are combined.
-
The mixture is irradiated with visible light to effect the C-H oxidation and in-situ N-protection to form N-Boc-3-pyrrolidinone.
-
After the photochemical step, the ketoreductase, NADPH, and the cofactor regeneration system (glucose dehydrogenase and glucose) are added to the same pot.
-
The mixture is stirred at room temperature until the enzymatic reduction is complete, as monitored by HPLC.
-
The product, N-Boc-3-hydroxypyrrolidine, is then extracted and purified.
-
Conclusion
The synthesis of chiral 3-hydroxypyrrolidine can be achieved through various effective routes, each with its own set of advantages and disadvantages. The choice of the optimal synthon and methodology will depend on the specific requirements of the project, including the desired enantiomer, scale, cost considerations, and available expertise. The traditional chiral pool approaches using L-malic acid and L-glutamic acid remain robust and reliable methods. For high enantiopurity and milder reaction conditions, chemoenzymatic and the more recent photoenzymatic methods offer excellent alternatives, showcasing the power of biocatalysis in modern organic synthesis. This guide provides the necessary data and procedural outlines to make an informed decision for the efficient and stereoselective synthesis of this crucial pharmaceutical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Enantiomeric Excess of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Comparative Guide to NMR-Based Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. Benzyl 3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block, requires precise enantiomeric purity assessment. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining its enantiomeric excess, complete with experimental data considerations and detailed protocols.
Two primary NMR-based strategies are employed for the determination of enantiomeric excess: the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). Each approach relies on creating a diastereomeric environment to induce chemical shift non-equivalence between the enantiomers, allowing for their quantification.
Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the chiral analyte with an enantiomerically pure CDA to form a mixture of diastereomers. These newly formed diastereomers possess distinct chemical and physical properties, resulting in separate signals in the NMR spectrum.
A common choice for chiral alcohols and amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. The reaction of (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate with a single enantiomer of a CDA will produce two diastereomers that can be distinguished by ¹H or ¹⁹F NMR.
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][2][3][4][5][6][7][8] This interaction leads to a differential shielding or deshielding of the nuclei of the two enantiomers, resulting in the splitting of their NMR signals. Common CSAs for amines and alcohols include derivatives of BINOL (1,1'-bi-2-naphthol).[1][2]
Methodology Comparison
The choice between a CDA and a CSA depends on several factors, including the nature of the analyte, the desired accuracy, and the experimental convenience.
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) | Chiral HPLC |
| Principle | Covalent bond formation to create stable diastereomers. | Non-covalent interaction to form transient diastereomeric complexes.[4][5] | Differential interaction with a chiral stationary phase.[9] |
| Sample Prep | Requires a chemical reaction, followed by potential purification. | Simple mixing of the analyte and CSA in an NMR tube.[1][6] | Dissolution in a suitable mobile phase. |
| Analysis Time | Longer due to reaction and workup time. | Faster, as it's a "mix and measure" approach.[1][6] | 15-60 minutes per sample.[9] |
| Potential Issues | Kinetic resolution during derivatization can lead to inaccurate ee values. The CDA must be enantiomerically pure. | Peak broadening can occur. The chemical shift difference (Δδ) is often smaller than with CDAs and can be concentration and temperature-dependent. | Method development can be time-consuming.[9] |
| Data Interpretation | Integration of well-resolved signals corresponding to the diastereomers. | Integration of separated signals of the enantiomers. | Integration of peak areas in the chromatogram. |
| Solvent Usage | Requires reaction solvents and deuterated solvent for NMR. | Low, typically ~0.6 mL of deuterated solvent per sample.[9] | High, >60 mL of mobile phase per sample.[9] |
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Derivatization: In a clean, dry NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Cap the NMR tube and gently shake to mix the reactants. Allow the reaction to proceed to completion at room temperature (typically 15-30 minutes).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.
-
Data Analysis: Identify a well-resolved proton signal that is sensitive to the new chiral center. The protons on the pyrrolidine ring, particularly the one on the carbon bearing the hydroxyl group (now an ester), are good candidates. Integrate the signals corresponding to the two diastereomers. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Protocol 2: Enantiomeric Excess Determination using a Chiral Solvating Agent (e.g., (S)-BINOL)
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of CDCl₃.[1]
-
Add 1 to 2 equivalents of an enantiomerically pure chiral solvating agent, such as (S)-BINOL.
-
Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[1]
-
NMR Acquisition: Record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).[1]
-
Data Analysis: Identify a proton signal that shows separation for the two enantiomers. The protons on the pyrrolidine ring are the most likely to be affected by the chiral environment of the CSA. Calculate the enantiomeric excess by integrating the two resolved signals as described in the CDA protocol.
Workflow Diagrams
Caption: Workflow for ee determination using a Chiral Derivatizing Agent (CDA).
Caption: Workflow for ee determination using a Chiral Solvating Agent (CSA).
Conclusion
Both CDA and CSA methods are powerful tools for the determination of the enantiomeric excess of this compound by NMR spectroscopy. The CSA method offers a more rapid and non-destructive approach, making it ideal for quick screening. The CDA method, while more time-consuming, often results in larger and more easily quantifiable signal separations. For rigorous and routine quality control, these NMR methods can be complemented and validated by chiral HPLC, which generally provides higher sensitivity and baseline resolution.[10] The choice of method will ultimately depend on the specific requirements of the analysis, including sample availability, required precision, and available instrumentation.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative analysis of catalysts for asymmetric pyrrolidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. The stereoselective synthesis of these heterocycles is, therefore, of paramount importance. This guide provides an objective, data-driven comparison of the three primary catalytic strategies employed for asymmetric pyrrolidine synthesis: organocatalysis, transition-metal catalysis, and biocatalysis.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of representative catalysts from each class in key pyrrolidine-forming reactions.
Table 1: Organocatalyzed Asymmetric Michael Addition
Organocatalysts, particularly those derived from proline, are lauded for their operational simplicity and low toxicity. They typically operate via enamine or iminium ion intermediates.[1][2] The data below represents the Michael addition of aldehydes to nitroolefins, a common route to functionalized pyrrolidine precursors.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 4 | 2 | 97 | 93:7 | 99 |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | DMSO | RT | 96 | 99 | 95:5 | 92 |
| Boc-L-Prolinamide | Cyclohexanone | trans-β-Nitrostyrene | DMSO | RT | 48 | 92 | 90:10 | 95 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Direct comparison should be made with caution as reaction conditions may vary.[3][4]
Table 2: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Transition-metal catalysis offers a powerful method for constructing the pyrrolidine ring in a single, atom-economical step via the 1,3-dipolar cycloaddition of azomethine ylides.[5][6] This approach allows for the creation of multiple stereocenters with high levels of control.
| Metal/Ligand System | Ylide Precursor | Dipolarophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | d.r. (endo:exo) | e.e. (%) |
| Cu(CH₃CN)₄ClO₄ / (R)-Fesulphos | Glycine methyl ester derivative | N-Phenylmaleimide | CH₂Cl₂ | RT | 1 | 98 | >95:5 | 98 |
| AgOAc / (R,R)-Ph-BPE | Glycine methyl ester derivative | Dimethyl maleate | Toluene | RT | 24 | 95 | >99:1 | 97 |
| IrCl(CO)(PPh₃)₂ | N-Benzyl-N-(methoxymethyl)trimethylsilylmethylamine | N-Methylmaleimide | Toluene | 80 | 12 | 85 | >99:1 | N/A |
Note: Data is compiled from representative literature on metal-catalyzed cycloadditions.[5][7] Enantioselectivity is dependent on the use of a chiral ligand.
Table 3: Biocatalytic Asymmetric Intramolecular C-H Amination
Biocatalysis represents a greener frontier, utilizing engineered enzymes to perform highly selective transformations under mild, aqueous conditions.[8][9] Recent advances have enabled the synthesis of chiral pyrrolidines through novel intramolecular C-H amination reactions.[10]
| Catalyst (Enzyme Variant) | Substrate | Buffer System | Temp. (°C) | Time (h) | Yield (%) | Total Turnovers (TTN) | e.r. |
| P411-PYS-5149 | 5-Phenyl-1-pentyl azide | KPi buffer, pH 8.0 | 25 | 12 | 74 | 740 | 99:1 |
| P411-PYS-5149 | 5-(4-Methoxyphenyl)-1-pentyl azide | KPi buffer, pH 8.0 | 25 | 12 | 65 | 650 | 99:1 |
| P411-PYS-5149 | 5-(4-Chlorophenyl)-1-pentyl azide | KPi buffer, pH 8.0 | 25 | 12 | 70 | 700 | 98:2 |
Note: Data is from a study on the directed evolution of a cytochrome P411 enzyme.[8][10] e.r. = enantiomeric ratio.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures.
General Protocol for Organocatalyzed Asymmetric Michael Addition
This protocol is a representative procedure for the reaction catalyzed by a diarylprolinol silyl ether.
-
Reaction Setup: To a stirred solution of the nitroolefin (0.5 mmol) in the specified solvent (2.0 mL) at the designated temperature, add the aldehyde (1.5 mmol).
-
Catalyst Addition: Add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.025 mmol, 5 mol%).
-
Reaction Monitoring: Stir the mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a representative procedure for a copper-catalyzed cycloaddition.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the copper salt (e.g., Cu(CH₃CN)₄ClO₄, 0.025 mmol, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 0.0275 mmol, 5.5 mol%) in the anhydrous solvent (2.0 mL). Stir the solution at room temperature for 30 minutes.
-
Reaction Mixture: In a separate flask, dissolve the azomethine ylide precursor (0.5 mmol) and the dipolarophile (0.6 mmol).
-
Reaction Execution: Add the substrate solution to the catalyst mixture. Add a base (e.g., triethylamine, 0.5 mmol) and stir the reaction at the specified temperature.
-
Work-up: After completion (monitored by TLC), filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric and enantiomeric excess by chiral HPLC analysis.[5]
General Protocol for Biocatalytic Asymmetric C-H Amination
This protocol is based on the published procedure for P411-catalyzed pyrrolidine synthesis.[10]
-
Reaction Components: In a 2 mL glass vial, prepare a solution containing the azide substrate (1 mM), glucose (50 mM), glucose dehydrogenase (1 µM), and catalase (1 µM) in potassium phosphate buffer (KPi, 100 mM, pH 8.0).
-
Enzyme Addition: Add a stock solution of the purified P411-PYS-5149 enzyme to a final concentration of 1-2 µM.
-
Initiation: Add a solution of NADP⁺ to a final concentration of 200 µM to initiate the reaction.
-
Incubation: Seal the vial and shake at 25°C for the specified duration.
-
Extraction: Quench the reaction by adding an internal standard and extract the product with ethyl acetate (3 x 500 µL).
-
Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and analyze the yield and enantiomeric ratio by gas chromatography (GC) on a chiral stationary phase column.
Mandatory Visualizations
Logical Framework for Catalyst Comparison
Caption: A framework for comparing catalyst classes for asymmetric synthesis.
General Experimental Workflow
Caption: A generalized workflow for catalytic asymmetric pyrrolidine synthesis.
Concluding Analysis
The choice of catalyst for asymmetric pyrrolidine synthesis is a multi-faceted decision, trading off efficiency, selectivity, cost, and environmental impact.
-
Organocatalysis stands out for its operational simplicity, use of non-toxic and readily available catalysts, and robustness to air and moisture.[11] However, it can sometimes require higher catalyst loadings (1-20 mol%) and longer reaction times compared to metal-based systems.[12]
-
Transition-Metal Catalysis offers unparalleled efficiency and stereocontrol, often achieving high yields and selectivities with very low catalyst loadings and short reaction times.[5] The primary drawbacks are the cost of precious metals and complex chiral ligands, and the critical need to remove potentially toxic metal residues from the final product, a significant concern in drug development.[13]
-
Biocatalysis is the epitome of green chemistry, operating under mild, aqueous conditions with exquisite, enzyme-dictated selectivity.[8][10] The development of new biocatalytic routes through directed evolution can unlock novel synthetic pathways. The main limitations are that enzymes often have a narrow substrate scope and the development process can be resource-intensive.
Ultimately, the optimal catalyst depends on the specific synthetic target, the scale of the reaction, and the priorities of the project. For early-stage discovery where speed and broad applicability are key, metal catalysis may be preferred. For large-scale, green manufacturing, a well-developed biocatalytic or organocatalytic process would be more advantageous. This guide serves as a foundational resource for making that informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. researchgate.net [researchgate.net]
- 7. iris.unife.it [iris.unife.it]
- 8. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic strategies, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of substituted pyrrolidines can be broadly approached through several key disconnection strategies. The choice of method is often dictated by the desired substitution pattern, required stereochemical outcome, and the availability of starting materials. This guide focuses on four primary and one emerging catalytic strategy:
-
[3+2] Cycloaddition Reactions: Primarily involving the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, this method is a powerful tool for constructing the pyrrolidine ring with high stereocontrol.
-
Conjugate Addition Strategies: The asymmetric aza-Michael addition offers an effective route to chiral pyrrolidines, often as part of a cascade reaction sequence.
-
Reductive Amination of 1,4-Dicarbonyls (Paal-Knorr Type): A classical and straightforward method for the synthesis of N-substituted pyrrolidines from readily available starting materials.
-
Transition-Metal-Catalyzed C-H Amination: A modern and atom-economical approach that allows for the direct formation of the pyrrolidine ring via intramolecular C-H bond functionalization.
-
Biocatalytic Approaches: An emerging area that utilizes enzymes to catalyze the stereoselective synthesis of chiral pyrrolidines under mild reaction conditions.
Comparative Performance Data
The following table summarizes the quantitative performance of these key synthetic routes based on reported experimental data. This allows for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Key Features & Limitations |
| 1,3-Dipolar Cycloaddition | 60 - 96%[1] | >20:1 to 97:3[1] | up to >99% | High convergence and stereocontrol; versatile for polysubstitution. Requires synthesis of azomethine ylide precursors. |
| Asymmetric Aza-Michael Addition | 72 - 99%[1] | up to >99:1[1] | up to >99%[1] | Excellent for preparing chiral pyrrolidines; often part of a cascade reaction. Substrate scope can be limited by the nature of the Michael acceptor. |
| Paal-Knorr Synthesis (Reductive Amination) | 68 - 97%[1] | Not Applicable | Not Applicable | Classical, straightforward for N-substituted pyrrolidines. Not suitable for the synthesis of pyrrolidines with substitution on the carbon framework without further modification. |
| Transition-Metal-Catalyzed C-H Amination | up to 99%[1] | Diastereoselective in some cases | Enantioselective versions are being developed | High atom economy through direct C-H functionalization. May require specific directing groups and expensive metal catalysts. |
| Biocatalytic Synthesis | 42 - 91% | High diastereoselectivity | up to 99% | Mild reaction conditions and high stereoselectivity. Substrate scope is dependent on the specific enzyme used. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the fundamental logic and workflow of each synthetic strategy.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthetic routes discussed.
Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides
This method provides a powerful means for the stereocontrolled synthesis of highly functionalized pyrrolidines. The reaction involves the in situ generation of an azomethine ylide from an imine, which then undergoes a [3+2] cycloaddition with a dipolarophile. The use of a chiral catalyst ensures high enantioselectivity.
Representative Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
To a solution of the N-tert-butanesulfinyl imine (0.1 mmol) and the glycine α-imino ester derivative (0.12 mmol) in toluene (1.0 mL) is added triethylamine (0.15 mmol). The mixture is stirred at room temperature for 10 minutes before the addition of silver carbonate (Ag₂CO₃, 0.01 mmol). The reaction mixture is then stirred at the specified temperature (e.g., 40 °C) for the indicated time (typically 12-24 hours). After completion of the reaction, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine. Yields are typically in the range of 60-90% with high diastereoselectivity and enantioselectivity.
Asymmetric Aza-Michael Addition
This strategy is highly effective for the synthesis of chiral pyrrolidines and often serves as the initial step in a cascade reaction sequence. The use of bifunctional organocatalysts, such as squaramides, can activate both the nucleophile and the electrophile, leading to high stereoselectivity.
Representative Protocol: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition
To a solution of the 4-tosylaminobut-2-enoate (0.2 mmol) and the 3-ylideneoxindole (0.24 mmol) in a suitable solvent such as dichloromethane (2.0 mL) is added the chiral squaramide catalyst (0.02 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 24-72 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the desired spiro[pyrrolidine-3,3'-oxindole]. This method can afford products in excellent yields (up to 99%) with high diastereoselectivity (>99:1 d.r.) and enantioselectivity (>99% e.e.).
Paal-Knorr Synthesis of N-Substituted Pyrrolidines (via Reductive Amination)
The Paal-Knorr synthesis is a classic and highly effective method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. By modifying the reaction conditions to include a reduction step, this method can be adapted for the synthesis of N-substituted pyrrolidines. A modern approach involves a one-pot reductive amination.
Representative Protocol: Iridium-Catalyzed Reductive Amination of a 1,4-Diketone
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%). Add deionized water to the mixture, followed by formic acid (5.0 eq) which serves as the hydrogen source. Stir the mixture vigorously at 80 °C and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine. Yields for this type of reaction are typically high, often exceeding 80%.
Transition-Metal-Catalyzed Intramolecular C-H Amination
This modern approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route to pyrrolidines. Copper-catalyzed systems have been shown to be particularly effective for this transformation.
Representative Protocol: Copper-Catalyzed Intramolecular C-H Amination of N-Fluoro Amides
In a glovebox, a screw-capped vial is charged with the N-fluoro amide substrate (0.1 mmol), the copper catalyst [Tpⁱᴾʳ²Cu(NCMe)] (0.005 mmol, 5 mol%), and a suitable solvent such as toluene (1.0 mL). The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 90 °C) for the indicated time (typically 12-24 hours). After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to afford the corresponding pyrrolidine. This method can provide excellent yields (often >90%) of the cyclized product.
Biocatalytic Synthesis of Chiral Pyrrolidines
Biocatalytic methods offer the advantage of high stereoselectivity under mild, environmentally friendly conditions. One such approach involves the enzymatic intramolecular C-H amination of organic azides.
Representative Protocol: Enzymatic Intramolecular C-H Amination
This protocol requires specialized biological laboratory equipment. In a typical procedure, whole cells of E. coli expressing the engineered cytochrome P411 enzyme are cultured and harvested. For the biocatalytic reaction, the cell pellet is resuspended in a buffer solution (e.g., M9-N buffer, pH 7.4). The organic azide substrate (e.g., 10 mM) is then added to the cell suspension. The reaction is carried out at room temperature under anaerobic conditions, typically overnight. The product is then extracted from the reaction mixture using an organic solvent, and the extract is dried and concentrated. Purification by chromatography yields the chiral pyrrolidine. Yields and enantioselectivities are highly dependent on the specific enzyme variant and substrate, but can be moderate to good (e.g., up to 74% yield and 99:1 e.r.).
Conclusion
The synthesis of substituted pyrrolidines is a rich and evolving field. The choice of synthetic route is a critical decision that impacts the efficiency, stereochemical outcome, and overall feasibility of a synthetic campaign.
-
1,3-Dipolar cycloadditions offer excellent control over stereochemistry and are well-suited for the synthesis of complex, polysubstituted pyrrolidines.
-
Asymmetric aza-Michael additions , particularly when part of a cascade, provide a highly efficient route to enantioenriched pyrrolidines.
-
The Paal-Knorr synthesis (reductive amination) remains a reliable and straightforward method for N-substituted pyrrolidines from simple starting materials.
-
Transition-metal-catalyzed C-H amination represents the state-of-the-art in terms of atom economy and provides a direct route to the pyrrolidine core.
-
Biocatalytic methods are a promising green alternative, offering high stereoselectivity under mild conditions, though the substrate scope is currently a limitation.
Researchers and drug development professionals should carefully consider the strengths and limitations of each approach in the context of their specific synthetic targets to select the most appropriate and efficient route.
References
The Decisive Role of Chirality: A Comparative Guide to Scalemic vs. Racemic Benzyl 3-hydroxypyrrolidine-1-carboxylate in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly impacts the stereochemical outcome of a synthetic sequence. This guide provides an objective comparison of scalemic (enantiomerically enriched) and racemic Benzyl 3-hydroxypyrrolidine-1-carboxylate, a key intermediate in the synthesis of numerous biologically active molecules. By examining supporting experimental data, this document aims to illuminate the distinct advantages of employing the enantiopure form in achieving high diastereoselectivity and overall efficiency in asymmetric synthesis.
The fundamental difference between using a scalemic versus a racemic starting material lies in the ability to control the three-dimensional arrangement of atoms in the final product. In drug development, where the physiological activity of a molecule is often intrinsically linked to its stereochemistry, this control is paramount. A scalemic chiral auxiliary or intermediate can impart a strong bias in the formation of one diastereomer over another, leading to a product with high optical purity. Conversely, a racemic mixture, containing equal amounts of both enantiomers, will typically result in a mixture of diastereomeric products, necessitating challenging and often costly separation steps.
Comparative Performance in Diastereoselective Synthesis
While direct comparative studies for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established. We can extrapolate the expected outcomes based on analogous systems, such as those involving chiral N-Boc-3-hydroxypyrrolidine, which shares the core chiral scaffold.
The primary advantage of using scalemic this compound is its ability to serve as a chiral director in subsequent reactions. For instance, in the alkylation of a prochiral enolate, the chiral environment established by the enantiopure pyrrolidine derivative will favor the approach of the electrophile from one face, leading to a high diastereomeric excess (d.e.) in the product. In contrast, the use of a racemic starting material would result in a racemic mixture of chiral auxiliaries, which would, in turn, produce a mixture of diastereomeric products with no net optical activity.
Table 1: Theoretical Comparison of Scalemic vs. Racemic this compound in a Hypothetical Diastereoselective Alkylation
| Parameter | Scalemic (e.g., (R)-enantiomer) | Racemic |
| Starting Material | Enantiomerically pure (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate attached to a prochiral ketone | Racemic (R/S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate attached to a prochiral ketone |
| Product | A mixture of two diastereomers, with one being majorly favored (e.g., (R,R) >> (R,S)) | An equimolar mixture of all four possible stereoisomers (racemic mixture of two diastereomers) |
| Diastereomeric Excess (d.e.) | High (typically >90%) | 0% |
| Enantiomeric Excess (e.e.) | High (transferred to the final product after auxiliary removal) | 0% |
| Yield of Desired Diastereomer | High | Low (max 50% of the diastereomeric pair) |
| Downstream Processing | Simplified purification (often crystallization) | Requires chiral separation (e.g., chiral HPLC) |
Experimental Protocols: Synthesis of Scalemic and Racemic this compound
The synthesis of both scalemic and racemic forms of this key intermediate is crucial for its application in research and development. Below are representative protocols for their preparation.
Synthesis of Racemic this compound
This method involves the protection of commercially available racemic 3-pyrrolidinol.
Protocol:
-
To a solution of racemic 3-pyrrolidinol (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield racemic this compound.
Synthesis of Scalemic (e.g., S-enantiomer) this compound
This can be achieved through various methods, including asymmetric synthesis or resolution of the racemate. A common approach involves the use of a chiral starting material or a chiral catalyst. One established method is the enantioselective reduction of a prochiral ketone.
Protocol (via Asymmetric Reduction):
-
Synthesize N-Cbz-3-pyrrolidinone from 3-pyrrolidinone and benzyl chloroformate.
-
Perform an asymmetric reduction of the N-Cbz-3-pyrrolidinone using a chiral reducing agent system, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst for the (S)-alcohol).
-
The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.
-
After the reaction is complete, quench carefully with methanol and then acidic workup.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to obtain the enantiomerically enriched (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
Caption: Synthetic route to racemic this compound.
Caption: Asymmetric synthesis of scalemic this compound.
Logical Relationship in Asymmetric Synthesis
The fundamental principle guiding the choice between scalemic and racemic starting materials in asymmetric synthesis is the desired stereochemical outcome. The following diagram illustrates this logical relationship.
Caption: Decision workflow for selecting a scalemic vs. racemic intermediate.
Spectroscopic Differentiation of (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of the absolute stereochemistry of chiral molecules is a cornerstone of modern drug development and chemical research. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of key spectroscopic techniques for the differentiation of (R)- and (S)-enantiomers of Benzyl 3-hydroxypyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. While direct comparative experimental data for this specific compound is not extensively published, this guide outlines the principles, experimental protocols, and expected outcomes based on established spectroscopic methods for chiral analysis.
Overview of Spectroscopic Techniques for Chiral Differentiation
Enantiomers possess identical physical properties in an achiral environment, making their differentiation challenging. However, chiroptical spectroscopic methods, which utilize polarized light, and nuclear magnetic resonance (NMR) spectroscopy in the presence of chiral auxiliaries, can effectively distinguish between enantiomers. The primary techniques covered in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Optical Rotation (OR)
The general workflow for spectroscopic differentiation of enantiomers is depicted below.
Caption: General experimental workflow for the spectroscopic differentiation of enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Principle: In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed. These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the respective enantiomers. The magnitude of the chemical shift difference (Δδ) depends on the strength of the interaction between the analyte and the CSA. Pirkle's alcohol is a commonly used CSA for this purpose.
Experimental Protocol (Illustrative):
-
Sample Preparation: Dissolve approximately 5-10 mg of the racemic this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.
-
Addition of CSA: Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR tube.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers are expected to be split into two separate signals.
| Spectroscopic Technique | Parameter | Expected Observation for (R)-Enantiomer | Expected Observation for (S)-Enantiomer |
| ¹H NMR with (R)-Pirkle's Alcohol | Chemical Shift (δ) of H3 Proton | δ₁ | δ₂ (δ₁ ≠ δ₂) |
| Chemical Shift (δ) of CH₂ Protons | Splitting into two sets of signals | Splitting into two sets of signals |
Note: The exact chemical shift values and the magnitude of the non-equivalence will depend on the specific CSA used, the solvent, and the temperature.
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other. This technique is particularly powerful as it provides rich structural information and can be used for the unambiguous determination of absolute configuration by comparing experimental spectra with quantum chemical calculations.[2]
Experimental Protocol (General):
-
Sample Preparation: Prepare a solution of the enantiomerically pure (or enriched) sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[1]
-
Instrumentation: Use a VCD spectrometer, which typically consists of an IR source, a photoelastic modulator (PEM) to modulate the polarization of the IR beam, and a detector.[2]
-
Data Acquisition: Collect the VCD and standard IR spectra simultaneously. Data is often acquired for several hours to achieve a good signal-to-noise ratio.[1]
-
Data Processing: The VCD spectrum is obtained by taking the difference between the absorption of left and right circularly polarized light.
| Spectroscopic Technique | Parameter | Expected Observation for (R)-Enantiomer | Expected Observation for (S)-Enantiomer |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | A series of positive and negative bands | A mirror-image spectrum with opposite signs for all bands |
| ΔA (Absorbance Difference) | Positive/Negative values at specific wavenumbers | Negative/Positive values at the same wavenumbers |
Electronic Circular Dichroism (ECD) Spectroscopy
Principle: ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. Chiral molecules exhibit characteristic ECD spectra, known as Cotton effects, which can be positive or negative. The ECD spectra of enantiomers are mirror images of each other.
Experimental Protocol (General):
-
Sample Preparation: Dissolve the enantiomerically pure (or enriched) sample in a UV-transparent solvent (e.g., methanol, acetonitrile) to a concentration that gives an absorbance of approximately 0.5-1.0 in the region of interest.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate wavelength range (typically 200-400 nm for the benzyl and carboxylate chromophores).
-
Data Analysis: The ECD spectrum is a plot of the difference in molar absorptivity (Δε) versus wavelength.
| Spectroscopic Technique | Parameter | Expected Observation for (R)-Enantiomer | Expected Observation for (S)-Enantiomer |
| Electronic Circular Dichroism (ECD) | Cotton Effect | Positive or negative Δε at λ_max | Opposite sign Δε at the same λ_max |
| ECD Spectrum | A characteristic spectrum of positive and/or negative bands | A mirror-image spectrum |
Optical Rotation
Principle: Chiral compounds rotate the plane of plane-polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. The specific rotation [α] is a standardized measure of this rotation.
Experimental Protocol (General):
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample of known concentration in a suitable solvent.
-
Instrumentation: Use a polarimeter.
-
Measurement: Measure the observed rotation (α) of the solution in a cell of a known path length.
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
| Spectroscopic Technique | Parameter | Expected Observation for (R)-Enantiomer | Expected Observation for (S)-Enantiomer |
| Optical Rotation | Specific Rotation [α] | A specific value, either positive (+) or negative (-) | An equal value with the opposite sign |
Note: The sign of optical rotation is not directly correlated with the (R) or (S) designation.
Logical Pathway to Enantiomeric Differentiation
The combination of these spectroscopic techniques provides a robust and reliable method for the differentiation and assignment of the absolute configuration of the (R) and (S) enantiomers of this compound.
Caption: Logical pathway for the conclusive differentiation and assignment of enantiomers.
References
A Comparative Guide to the Synthetic Methods of Chiral Pyrrolidines
The pyrrolidine ring is a vital structural motif in a vast array of pharmaceuticals, natural products, and chiral catalysts. Its prevalence has driven the development of numerous synthetic strategies to access enantiomerically pure pyrrolidines. This guide provides a comparative overview of four major synthetic approaches: synthesis from the chiral pool, enantioselective lithiation, catalytic asymmetric 1,3-dipolar cycloaddition, and biocatalytic C-H amination. Each method is evaluated based on its efficiency, stereoselectivity, and substrate scope, supported by experimental data and detailed protocols.
Synthesis from the Chiral Pool: Leveraging Nature's Building Blocks
This classical approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, to construct the chiral pyrrolidine core. The inherent chirality of the starting material is transferred to the final product through a series of stereospecific or stereoselective reactions.
A prime example is the synthesis of enantiopure trans-2,5-dimethylpyrrolidine from the amino acid D-alanine, as developed by Schlessinger and Iwanowicz. This method provides access to a valuable C2-symmetric chiral auxiliary.[1]
Quantitative Data: Synthesis of (+)-trans-2,5-Dimethylpyrrolidine from D-Alanine [1]
| Step | Product | Yield |
| 1 | D-Alaninol | High |
| 2 | N-Cbz-D-alaninol | 95% |
| 3 | N-Cbz-D-alaninol tosylate | 93% |
| 4 | (S)-2-(N-Cbz-amino)-5-heptene | 81% |
| 5 | (+)-trans-1-Cbz-2,5-dimethylpyrrolidine | 87% |
| 6 | (+)-trans-2,5-dimethylpyrrolidine | High |
| Overall | (+)-trans-2,5-dimethylpyrrolidine | ~60% |
Experimental Protocol: Synthesis of (+)-trans-2,5-Dimethylpyrrolidine [1]
A detailed multi-step synthesis is employed, starting with the reduction of D-alanine to D-alaninol. The amine is then protected with a carboxybenzyl (Cbz) group. The hydroxyl group is converted to a good leaving group (tosylate), which is subsequently displaced by an organocuprate derived from allylmagnesium bromide. The resulting alkene undergoes an intramolecular aminomercuration-demercuration to form the pyrrolidine ring. Finally, the Cbz protecting group is removed by hydrogenolysis to yield the desired (+)-trans-2,5-dimethylpyrrolidine.
Reaction Pathway: Chiral Pool Synthesis of trans-2,5-Dimethylpyrrolidine
Caption: Chiral pool synthesis of (+)-trans-2,5-dimethylpyrrolidine.
Enantioselective Lithiation: Asymmetric Deprotonation Strategies
This method involves the enantioselective deprotonation of a prochiral starting material, such as N-Boc-pyrrolidine, using a chiral ligand-alkyllithium complex. The resulting configurationally stable organolithium species can then be trapped with various electrophiles to afford enantioenriched pyrrolidine derivatives. The use of (-)-sparteine as a chiral ligand is a well-established technique in this area.
Quantitative Data: Enantioselective α-Arylation of N-Boc-pyrrolidine [2][3]
| Aryl Bromide | Yield | Enantiomeric Ratio (er) |
| 4-Bromotoluene | 85% | 96:4 |
| 4-Bromoanisole | 82% | 96:4 |
| 1-Bromonaphthalene | 75% | 96:4 |
| 2-Bromopyridine | 70% | 95:5 |
Experimental Protocol: Enantioselective α-Arylation of N-Boc-pyrrolidine [2][3]
To a solution of N-Boc-pyrrolidine and (-)-sparteine in a suitable solvent (e.g., toluene or MTBE) at -78 °C is added sec-butyllithium dropwise. The resulting deep red solution is stirred for several hours at -78 °C to ensure complete deprotonation. A solution of anhydrous zinc chloride is then added to transmetalate the organolithium species to the corresponding organozinc reagent. The reaction mixture is allowed to warm to room temperature, and a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., t-Bu3P·HBF4) are added, followed by the aryl bromide. The reaction is stirred at room temperature until completion. The product is then isolated and purified by column chromatography.
Reaction Pathway: Enantioselective Lithiation and Arylation
Caption: Asymmetric synthesis via enantioselective lithiation.
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: Constructing the Pyrrolidine Ring
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a powerful and atom-economical method for the synthesis of polysubstituted pyrrolidines. The development of chiral catalysts has enabled this reaction to be performed with high enantioselectivity.
A notable example involves the use of a silver(I) catalyst in combination with a cinchona alkaloid to catalyze the reaction of N-alkylideneglycine esters (azomethine ylide precursors) with acrylates.[4]
Quantitative Data: AgF/Cinchona Alkaloid-Catalyzed [3+2] Cycloaddition [4]
| Aldehyde | Acrylate | Yield | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) |
| Benzaldehyde | Methyl acrylate | 85% | >95:5 | 90% |
| 4-Chlorobenzaldehyde | Methyl acrylate | 82% | >95:5 | 92% |
| 2-Naphthaldehyde | Ethyl acrylate | 78% | >95:5 | 88% |
| Cyclohexanecarboxaldehyde | t-Butyl acrylate | 75% | >95:5 | 85% |
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition [4]
In a reaction vessel, the N-alkylideneglycine ester, the acrylate, the cinchona alkaloid catalyst (e.g., cinchonidine), and silver fluoride are combined in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or GC. The crude product is then purified by silica gel column chromatography to afford the enantiomerically enriched pyrrolidine derivative.
Reaction Pathway: Asymmetric 1,3-Dipolar Cycloaddition
Caption: Catalytic asymmetric synthesis of chiral pyrrolidines.
Biocatalytic C-H Amination: Enzymatic Precision
Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. A groundbreaking approach for the synthesis of chiral pyrrolidines involves the intramolecular C(sp³)–H amination of alkyl azides, catalyzed by an engineered cytochrome P411 enzyme.[5][6][7] This method provides direct access to the pyrrolidine ring by forming a C-N bond at an unactivated C-H bond.
Quantitative Data: Biocatalytic Intramolecular C(sp³)–H Amination [6][7]
| Substrate | Yield | Enantiomeric Ratio (er) |
| 5-Azido-1-phenylpentane | 74% | 99:1 |
| 5-Azido-1-(4-methoxyphenyl)pentane | 70% | 98:2 |
| 5-Azido-1-cyclohexylpentane | 65% | 97:3 |
| 6-Azido-1-phenylhexane | 58% | 95:5 (forms piperidine) |
Experimental Protocol: Biocatalytic C(sp³)–H Amination [6][7]
The reaction is typically performed using whole E. coli cells expressing the engineered cytochrome P411 variant. The cells are cultured and then harvested and resuspended in a suitable buffer. The alkyl azide substrate is added to the cell suspension, and the reaction is incubated at room temperature with shaking. The progress of the reaction is monitored by LC-MS or GC-MS. Upon completion, the product is extracted from the reaction mixture with an organic solvent and purified by column chromatography.
Reaction Pathway: Biocatalytic C-H Amination
Caption: Enzymatic synthesis of chiral pyrrolidines.
Comparative Summary
| Synthetic Method | Key Advantages | Key Limitations | Typical Stereoselectivity |
| Chiral Pool Synthesis | Readily available starting materials, well-established procedures. | Limited to the diversity of the chiral pool, often requires multi-step sequences. | High (substrate-controlled). |
| Enantioselective Lithiation | High enantioselectivity, access to a wide range of substituted pyrrolidines. | Requires cryogenic temperatures, use of stoichiometric chiral auxiliaries. | Excellent (er > 95:5). |
| Asymmetric Cycloaddition | High atom economy, direct construction of the pyrrolidine ring, catalytic. | Substrate scope can be limited by the catalyst system. | Good to Excellent (ee up to >90%). |
| Biocatalytic C-H Amination | Exceptional selectivity, mild reaction conditions, environmentally friendly. | Requires specialized enzymes and fermentation capabilities, substrate scope can be narrow. | Excellent (er > 99:1). |
Conclusion
The synthesis of chiral pyrrolidines is a mature field with a diverse array of powerful methodologies. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the required level of enantiopurity, the availability of starting materials, and the scale of the synthesis. Classical chiral pool approaches remain valuable for specific targets, while modern catalytic methods, including enantioselective lithiation, asymmetric cycloaddition, and biocatalysis, offer greater flexibility and efficiency for the construction of a wide range of complex chiral pyrrolidine derivatives. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more powerful and sustainable methods for the synthesis of these important heterocyclic compounds.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 4. A convenient procedure for the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of N-Cbz Deprotection Reagents
The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines in organic synthesis, prized for its stability and versatile deprotection methods.[1] Its effective removal is a critical step in the synthesis of complex molecules, particularly in peptide chemistry and drug development.[2] The selection of an appropriate deprotection reagent is paramount to ensure high yields and compatibility with other functional groups within a molecule.[1] This guide provides an objective comparison of common N-Cbz deprotection reagents, supported by experimental data and detailed protocols to aid researchers in making informed decisions.
The primary methods for N-Cbz deprotection can be broadly categorized into three classes: catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage.[1]
Catalytic Hydrogenolysis: The Workhorse Method
Catalytic hydrogenolysis is the most frequently employed method for Cbz group removal due to its mild, neutral conditions and the generation of clean byproducts, toluene and carbon dioxide.[3][4] This method typically involves a palladium catalyst and a hydrogen source.
Standard Hydrogenolysis: This classic approach utilizes hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C).[5] While highly effective, it may not be suitable for substrates containing other reducible functional groups such as alkenes, alkynes, or certain benzyl ethers.[2] Catalyst quality and hydrogen pressure can significantly influence reaction times and efficiency.[4]
Transfer Hydrogenolysis: To circumvent the need for handling flammable hydrogen gas, transfer hydrogenation methods have been developed.[6] These methods use a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include ammonium formate, formic acid, and sodium borohydride.[2][7][8] Transfer hydrogenation can be remarkably rapid, especially with microwave assistance.[2]
Acidic Cleavage: An Alternative for Reducible Substrates
For molecules containing functionalities sensitive to reduction, acidic cleavage provides a valuable alternative.[1] Strong acids can effectively cleave the Cbz group. Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) have been traditionally used.[9] However, milder Lewis acid conditions, like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have emerged as a more selective option with broad functional group tolerance, including nitro groups, halogens, and double bonds.[10] Acid-mediated deprotection is also advantageous in large-scale applications as it avoids the use of heavy metals and the associated safety concerns of hydrogen gas.[11]
Nucleophilic Cleavage: A Strategy for Sensitive Molecules
In cases where substrates are sensitive to both hydrogenation and strong acids, nucleophilic cleavage offers an orthogonal approach.[1] A notable example involves the use of 2-mercaptoethanol in the presence of a base, which is particularly useful for substrates containing sulfur or other groups that could poison a palladium catalyst.[4][12]
Quantitative Comparison of N-Cbz Deprotection Reagents
The following table summarizes the performance of various deprotection reagents based on reported experimental data.
| Deprotection Method | Reagent/Catalyst System | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Catalytic Hydrogenolysis | |||||
| Standard Hydrogenolysis | 5-10% Pd/C, H₂ (1 atm to 3 bar) | MeOH or EtOH, Room Temperature | 4 - 72 hours | Up to 95+ | Advantages: Well-established, mild, neutral pH.[2] Disadvantages: Can be slow, catalyst quality varies, may reduce other functional groups.[2] |
| Transfer Hydrogenolysis | Pd/C, Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids H₂ gas, extremely rapid under microwave conditions.[2] Disadvantages: Requires a microwave reactor.[2] |
| Pd/C, Sodium Borohydride (NaBH₄) | Methanol, Room Temperature | 3 - 10 minutes | High | Advantages: Very rapid and efficient at room temperature.[1] Disadvantages: Requires in situ generation of the active reagent. | |
| Acidic Cleavage | |||||
| Strong Acid | HBr in Acetic Acid (33%) | Room Temperature | 1 - 4 hours | - | Advantages: Effective for substrates with reducible groups.[1] Disadvantages: Harsh conditions, potential for side reactions like acetylation.[4] |
| Lewis Acid | Aluminum Chloride (AlCl₃), HFIP | Room Temperature | 2 - 16 hours | High | Advantages: Metal-free, scalable, tolerates sensitive functional groups like nitro and halogens.[10] Disadvantages: Longer reaction times. |
| Isopropanol Hydrochloride (IPA·HCl) | 65-75 °C | 4 hours | High | Advantages: Metal-free, scalable alternative to hydrogenolysis.[11] | |
| Nucleophilic Cleavage | |||||
| 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Not specified | High | Advantages: Ideal for substrates that poison Pd catalysts.[2][12] Disadvantages: Requires elevated temperature and basic conditions.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This protocol is a standard and widely used method for Cbz deprotection.[1]
-
Preparation: Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).[3]
-
Hydrogenation: Purge the flask with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.[1]
-
Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.[1]
Protocol 2: Transfer Hydrogenolysis using Pd/C and Ammonium Formate
This method avoids the need for a hydrogen gas cylinder.
-
Preparation: Dissolve the Cbz-protected substrate in methanol or isopropanol.
-
Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of ammonium formate.
-
Reaction: The reaction can be performed at room temperature or heated to reflux. For microwave-assisted reactions, heat the sealed vessel to around 80°C for approximately 10 minutes.[13]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Acidic Cleavage using AlCl₃ in HFIP
This protocol is a mild and selective method for acid-mediated deprotection.[10]
-
Preparation: To a solution of the N-Cbz-protected amine (1.0 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv.) at room temperature.[1]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction by TLC.[1]
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂).[1]
-
Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with CH₂Cl₂.[10]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[1]
Visualizing Deprotection Pathways
The following diagrams illustrate the general mechanism of N-Cbz deprotection and a typical experimental workflow.
Caption: General mechanism of N-Cbz deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 11. tdcommons.org [tdcommons.org]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Orthogonality of the Cbz Protecting Group: A Comparative Guide for Multi-Step Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is paramount to success. The carboxybenzyl (Cbz or Z) group, a stalwart in the chemist's toolkit, offers a unique set of properties that make it an invaluable asset, particularly concerning its orthogonality with other common protecting groups. This guide provides an objective comparison of the Cbz group's performance against other widely used protecting groups like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and benzyl (Bn) ethers, supported by experimental data and detailed protocols to inform the rational design of complex synthetic routes.
The cornerstone of a successful multi-step synthesis lies in the ability to selectively unmask a specific functional group without affecting others. This principle of "orthogonality" is crucial for the sequential construction of complex molecules.[1] The Cbz group, typically removed by catalytic hydrogenolysis, exhibits excellent orthogonality with the acid-labile Boc group and the base-labile Fmoc group, providing chemists with a powerful and versatile strategy for differential protection.[1][2]
Comparative Stability and Deprotection Conditions
The primary distinction between Cbz, Boc, and Fmoc lies in their lability under different chemical conditions, which forms the basis of their orthogonal relationship. The Cbz group's stability to both acidic and basic conditions allows for the selective removal of Boc and Fmoc groups in its presence.
| Protecting Group | Deprotection Condition | Stability towards Cbz Deprotection (Hydrogenolysis) | Stability towards Boc Deprotection (Acid) | Stability towards Fmoc Deprotection (Base) |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | - | Stable[3] | Stable[3] |
| Boc | Acidic conditions (e.g., TFA, HCl)[1] | Orthogonal[4] | - | Stable |
| Fmoc | Basic conditions (e.g., 20% Piperidine in DMF)[1] | Orthogonal[4] | Stable | - |
| Benzyl (Bn) Ether | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Not Orthogonal (can be cleaved) | Stable | Stable |
Quantitative Comparison of Orthogonal Deprotection Strategies
The following table summarizes quantitative data from various studies on the selective deprotection of Cbz, Boc, and Fmoc groups in the presence of one another, highlighting the efficiency and selectivity of these orthogonal systems.
| Deprotection Strategy | Substrate Example | Reagents and Conditions | Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Selective Cbz Deprotection | Cbz-(Ala)₄ with Boc/Fmoc present | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[4] |
| Selective Cbz Deprotection | Cbz-protected amine with Fmoc present | AlCl₃, Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc.[4] |
| Selective Boc Deprotection | Cbz-Peptide-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours | Variable (70-90%) | Good to Excellent | Not orthogonal to Cbz under strong acidic conditions.[4] |
| Selective Fmoc Deprotection | Fmoc-protected peptide with Cbz present | 20% Piperidine in DMF | 5-20 minutes | >99% (repetitive yield in SPPS) | High | Orthogonal to Cbz group.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of orthogonal strategies. Below are representative protocols for key selective deprotection reactions.
Protocol 1: Selective Hydrogenolysis of the Cbz Group in the Presence of a Boc Group
This protocol describes the removal of a Cbz group from an amine while leaving a Boc-protected amine intact.
Materials:
-
Cbz- and Boc-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz- and Boc-protected substrate in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere.
-
Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Keep the filter cake moist.
-
Concentrate the filtrate under reduced pressure to obtain the Boc-protected product.
Protocol 2: Selective Deprotection of the Fmoc Group in the Presence of a Cbz Group
This protocol is standard for Fmoc-based solid-phase peptide synthesis (SPPS) where a Cbz group might be present on a side chain.
Materials:
-
Fmoc-protected peptide-resin with a Cbz-protected residue
-
20% (v/v) solution of Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[6]
-
Drain the deprotection solution.
-
Repeat steps 3-5 to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step with the Cbz group remaining intact.
Protocol 3: Selective Deprotection of the Cbz Group in the Presence of a Benzyl (Bn) Ether
Achieving selectivity in the hydrogenolytic cleavage of a Cbz group over a benzyl ether can be challenging. However, the addition of specific inhibitors can effectively suppress benzyl ether hydrogenolysis.[7]
Materials:
-
Substrate containing both Cbz-protected amine and a benzyl ether
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonia solution, Pyridine, or Ammonium Acetate
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the substrate in MeOH.
-
Add a small amount of ammonia solution, pyridine, or ammonium acetate (typically 0.5 equivalents) to the solution.[7]
-
Carefully add 10% Pd/C catalyst.
-
Proceed with the hydrogenation as described in Protocol 1. The additive will inhibit the cleavage of the benzyl ether while allowing the hydrogenolysis of the Cbz group.
Visualizing Orthogonal Synthesis
The strategic application of orthogonal protecting groups can be visualized as a logical workflow, enabling the precise and sequential modification of a polyfunctional molecule.
Caption: A logical workflow for multi-step synthesis using orthogonal protecting groups.
The following diagram illustrates the orthogonal relationship between Cbz, Boc, and Fmoc protecting groups based on their distinct deprotection conditions.
Caption: Orthogonal relationship of Cbz, Boc, and Fmoc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of Benzyl 3-hydroxypyrrolidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Benzyl 3-hydroxypyrrolidine-1-carboxylate, a common building block in pharmaceutical synthesis. The following procedures are based on available safety data for its closely related enantiomers, (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate, in the absence of a specific Safety Data Sheet (SDS) for the racemic mixture.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on the hazard classifications of its enantiomers, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield (EN 166) |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber) |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
In the event of accidental release, the area should be evacuated. For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal. For larger spills, prevent the material from entering drains and contact environmental health and safety personnel.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.
1. Waste Identification and Classification:
-
Waste Stream: Solid Chemical Waste
-
Hazard Classification (Anticipated): Hazardous Waste due to potential for skin and eye irritation, and oral toxicity.
2. Containerization:
-
Select a designated, leak-proof, and sealable container specifically for hazardous chemical waste.
-
The container must be compatible with the chemical to prevent any reactions.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards (e.g., "Irritant," "Harmful if Swallowed")
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.
Essential Safety and Operational Guide for Handling Benzyl 3-hydroxypyrrolidine-1-carboxylate
This guide provides critical safety and logistical information for the handling and disposal of Benzyl 3-hydroxypyrrolidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-impermeable gloves | Inspect prior to use for any signs of degradation or puncture. |
| Fire/flame resistant and impervious clothing | To prevent skin exposure[1][2] | |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded, or if irritation or other symptoms are experienced[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Handling the Compound :
-
Storage :
Accidental Release and First Aid Measures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs.[2][3][4] |
| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3][4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate emergency medical help.[1][2][3] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal : Dispose of the contents and the container at an approved waste disposal facility.[1][4] All disposal activities must be in strict accordance with applicable local, state, and federal regulations.
-
Contaminated Packaging : Dispose of contaminated packaging as unused product, following the same guidelines for chemical disposal.[5]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
